4-Benzyloxychlorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCBJNFGAMHBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227819 | |
| Record name | Benzene, 1-chloro-4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7700-27-8 | |
| Record name | Benzene, 1-chloro-4-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007700278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7700-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyloxychlorobenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-benzyloxychlorobenzene. The document details the physicochemical characteristics of the compound, offering tabulated data for easy reference. A detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, along with methodologies for its purification and characterization using modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules.
Chemical Properties and Structure
This compound, also known as 1-chloro-4-(phenylmethoxy)benzene, is an aromatic ether. Its structure consists of a chlorophenyl group linked to a benzyl group through an ether linkage.
Chemical Structure
The chemical structure of this compound is depicted below:
IUPAC Name: 1-chloro-4-(phenylmethoxy)benzene[1] Canonical SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl[1] InChI: InChI=1S/C13H11ClO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2[1] InChIKey: OBCBJNFGAMHBTC-UHFFFAOYSA-N[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁ClO | [2] |
| Molecular Weight | 218.68 g/mol | [2] |
| Appearance | White solid | |
| Melting Point | 70 °C | [3] |
| Boiling Point | 321.0 ± 17.0 °C (Predicted) | [3] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane. | |
| LogP | 3.919 |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers.[4][5][6] This procedure involves the reaction of a phenoxide ion with a primary alkyl halide. For the synthesis of this compound, 4-chlorophenol is deprotonated with a base to form the 4-chlorophenoxide ion, which then undergoes a nucleophilic substitution reaction with benzyl chloride.
Reaction Scheme:
-
4-Chlorophenol
-
Sodium hydroxide (NaOH)
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Ethanol (or another suitable solvent like DMF or DMSO)[4]
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Deionized water
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 equivalent) in ethanol.
-
To the stirred solution, add a stoichiometric amount of sodium hydroxide (1.0 equivalent) to form the sodium 4-chlorophenoxide. The reaction is typically exothermic.
-
Alkylation: To the resulting phenoxide solution, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with 5% aqueous sodium hydroxide solution, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid.[7][8][9]
A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.[10][11]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
-
Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Characterization
Spectroscopic Analysis
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the chlorophenyl and benzyl groups, as well as a singlet for the benzylic methylene protons. The aromatic region will likely show two sets of doublets for the para-substituted chlorophenyl ring and a multiplet for the monosubstituted benzyl ring. The benzylic protons should appear as a singlet around 5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the chlorine atom and the carbons of the benzyloxy group will have characteristic chemical shifts.
The FTIR spectrum will provide information about the functional groups present in the molecule.[12][13] Key absorption bands are expected for:
-
C-O-C (ether) stretching: Strong absorption band in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.[14]
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.[14]
-
C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.[14]
Mass spectrometry will confirm the molecular weight of the compound.[15] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (218.68 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak should be observed, corresponding to the ³⁷Cl isotope.[16] Common fragmentation patterns may include the loss of the benzyl group or the chlorophenyl group.[17]
Logical Relationships and Workflows
Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of this compound. The tabulated data and comprehensive experimental protocols are intended to be a practical resource for laboratory work. The provided synthesis workflow diagram offers a clear visual representation of the process. As a versatile chemical intermediate, a thorough understanding of the properties and synthesis of this compound is crucial for its effective application in research and development, particularly in the synthesis of novel organic compounds with potential biological activity.
References
- 1. Benzene, 1-chloro-4-(phenylmethoxy)- | C13H11ClO | CID 139062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. francis-press.com [francis-press.com]
- 6. francis-press.com [francis-press.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 4-Benzyloxychlorobenzene (CAS: 7700-27-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-benzyloxychlorobenzene, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and explores the mechanisms of action of its biologically active derivatives.
Core Physicochemical Properties
This compound, also known as 1-(benzyloxy)-4-chlorobenzene, is a colorless solid at room temperature.[1][2] It is widely utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] Its key physical and chemical data are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 7700-27-8 | [1][3][4] |
| Molecular Formula | C₁₃H₁₁ClO | [1][3][4] |
| Molecular Weight | 218.68 g/mol | [1][5] |
| Melting Point | 70 °C | [1][3][4] |
| Boiling Point | 321 °C at 760 mmHg | [1][3][4] |
| Density | 1.175 g/cm³ | [1][3][4] |
| Flash Point | 149 °C | [1][3][4] |
| Appearance | Colorless to pale yellow solid/liquid | [1][2] |
| Solubility | Soluble in organic solvents such as toluene. | [6] |
| LogP | 3.919 | [3][4] |
| Refractive Index | 1.584 | [1][3][4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are designed to be reproducible in a standard laboratory setting.
Synthesis via Williamson Ether Synthesis
The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 4-chlorophenol with a benzyl halide.
Reaction Scheme:
Materials:
-
4-Chlorophenol
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Acetone (or N,N-dimethylformamide - DMF)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-chlorophenol (1.0 eq), finely pulverized potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.
-
Addition of Benzyl Halide: While stirring the mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: To the residue, add deionized water and a suitable organic solvent for extraction (e.g., diethyl ether). Transfer the mixture to a separatory funnel.
-
Washing: Separate the organic layer and wash it sequentially with 1 M sodium hydroxide solution (to remove unreacted phenol), deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Caption: Workflow for the synthesis and purification of this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to yield a crystalline solid.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Hexane
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Solvent Selection: A mixed solvent system of ethanol and water, or ethanol and hexane, is often effective. The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Induce Crystallization: While the solution is still hot, add hot deionized water or hexane dropwise until the solution becomes slightly cloudy.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water or ethanol/hexane mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Characterization: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purity of the synthesized this compound can be assessed using RP-HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting composition of 60:40 (acetonitrile:water) with a linear gradient to 80:20 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220-230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Applications in Drug Discovery: A Precursor to Bioactive Molecules
This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise as inhibitors of important biological targets.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Derivatives of this compound have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[7][8] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4), leading to transcriptional repression of tumor suppressor genes. Inhibition of LSD1 can restore the expression of these genes, thereby impeding cancer cell growth.
Caption: Mechanism of LSD1 inhibition by this compound derivatives.
Inhibition of Monoamine Oxidase B (MAO-B)
Other derivatives containing the 4-benzyloxy moiety have been developed as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[9][10] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. In neurodegenerative diseases such as Parkinson's, inhibiting MAO-B can increase dopamine levels in the brain, alleviating symptoms. These inhibitors are often designed to be reversible and competitive, offering a favorable safety profile.[9][10]
Caption: Mechanism of MAO-B inhibition by this compound derivatives.
Conclusion
This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an important precursor for the development of novel therapeutic agents, particularly in the fields of oncology and neurology. The detailed protocols and mechanistic insights provided in this guide aim to facilitate its effective use in the laboratory and in the broader context of drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Benzyloxychlorobenzene from 4-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxychlorobenzene, a valuable intermediate in organic synthesis, prepared from 4-chlorophenol. The primary and most effective method for this transformation is the Williamson ether synthesis, which will be the focus of this document. This guide includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the successful synthesis and characterization of this compound.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of this compound from 4-chlorophenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the acidic hydroxyl group of 4-chlorophenol, forming a more nucleophilic 4-chlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide and forming the desired ether product, this compound.
A potential side reaction in this synthesis is the C-alkylation of the phenoxide, which would lead to the formation of 2-benzyl-4-chlorophenol. However, by carefully selecting the reaction conditions, particularly the choice of solvent and base, the desired O-alkylation can be favored.
Experimental Protocols
Two high-yield protocols for the synthesis of this compound are presented below. The first is a classic approach using a polar aprotic solvent, while the second employs a phase-transfer catalyst in an aqueous medium, offering a greener alternative.
Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)
This protocol is adapted from established methods for the benzylation of phenols and is reported to achieve high yields.
Reagents:
-
4-Chlorophenol
-
Benzyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-chlorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-chlorophenoxide salt.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Protocol 2: Green Synthesis using a Phase-Transfer Catalyst
This environmentally friendly protocol utilizes water as the solvent and a phase-transfer catalyst to facilitate the reaction between the water-insoluble reactants.
Reagents:
-
4-Chlorophenol
-
Benzyl bromide
-
Potassium phosphate (K₃PO₄)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, combine 4-chlorophenol (1.0 eq), benzyl bromide (1.2 eq), potassium phosphate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in water.
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Protocol | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) |
| 1 | K₂CO₃ | DMF | None | 80 | 1-2 | up to 96 |
| 2 | K₃PO₄ | Water | TBAB | Room Temp. | 2-4 | up to 99 |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClO |
| Molecular Weight | 218.68 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 69-71 °C |
| Boiling Point | 321 °C at 760 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.42-7.30 (m, 5H, Ar-H of benzyl), 7.23 (d, J=8.8 Hz, 2H, Ar-H ortho to O), 6.90 (d, J=8.8 Hz, 2H, Ar-H ortho to Cl), 5.03 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 157.8, 136.8, 129.4, 128.7, 128.2, 127.6, 126.5, 116.3, 70.3 |
| IR (KBr, cm⁻¹) | 3064, 3034 (Ar C-H), 2925, 2870 (C-H), 1595, 1494 (C=C), 1240 (C-O ether), 1088 (C-Cl), 825 (p-substituted benzene) |
Visualizations
Reaction Pathway
The following diagram illustrates the SN2 reaction mechanism for the Williamson ether synthesis of this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Logical Relationship of Reactants and Products
The following diagram shows the logical relationship between the starting materials, reagents, and the final product.
Spectroscopic Profile of 4-Benzyloxychlorobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-benzyloxychlorobenzene, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed resource for spectral interpretation and compound characterization. The guide includes tabulated quantitative data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.42 - 7.30 | m | - | 5H | Ar-H (benzyl) |
| 7.25 | d | 8.8 | 2H | Ar-H (chlorophenyl, ortho to -O-) |
| 6.93 | d | 8.8 | 2H | Ar-H (chlorophenyl, meta to -O-) |
| 5.05 | s | - | 2H | -O-CH₂- |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | C-O (chlorophenyl) |
| 136.5 | C (ipso, benzyl) |
| 129.5 | C-Cl (chlorophenyl) |
| 128.7 | Ar-CH (benzyl) |
| 128.2 | Ar-CH (benzyl) |
| 127.5 | Ar-CH (benzyl) |
| 125.8 | Ar-CH (chlorophenyl, meta to -O-) |
| 116.2 | Ar-CH (chlorophenyl, ortho to -O-) |
| 70.3 | -O-CH₂- |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3064, 3035 | Medium | Aromatic C-H stretch |
| 2925, 2869 | Medium | Aliphatic C-H stretch |
| 1598, 1494, 1454 | Strong | Aromatic C=C stretch |
| 1240 | Strong | Aryl-O-C stretch (asymmetric) |
| 1091 | Strong | C-Cl stretch |
| 825 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
| 738, 696 | Strong | Monosubstituted benzene C-H bend (out-of-plane) |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 218/220 | 30 | [M]⁺ (Molecular ion) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 183 | 15 | [M - Cl]⁺ |
| 127 | 10 | [C₆H₄ClO]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
A solution of this compound (10-20 mg for ¹H, 50-100 mg for ¹³C) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL).[1] The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing. The spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio.[2]
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum was obtained using the KBr pellet method.[3] Approximately 1-2 mg of solid this compound was finely ground with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4] The mixture was then compressed in a die under high pressure to form a transparent pellet.[5][6] The pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.[4]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound was prepared in dichloromethane.[7] 1 µL of the solution was injected into the GC, which was equipped with a 5% phenyl polymethylsiloxane capillary column. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure separation of the analyte. Helium was used as the carrier gas. The mass spectrometer was operated in scan mode over a mass range of m/z 40-450.[8]
Experimental Workflow
The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. rsc.org [rsc.org]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. uoguelph.ca [uoguelph.ca]
- 8. ir.ethz.ch [ir.ethz.ch]
Physical properties of 4-Benzyloxychlorobenzene (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 4-benzyloxychlorobenzene, a chemical compound of interest in various research and development applications. This document outlines its melting and boiling points, supported by detailed experimental protocols for accurate determination.
Core Physical Properties
This compound, with the molecular formula C₁₃H₁₁ClO, is a solid at room temperature.[1] Its fundamental physical characteristics, the melting and boiling points, are critical parameters for its handling, purification, and application in synthetic chemistry.
Data Summary
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Conditions |
| Melting Point | 70 °C | - |
| Boiling Point | 321 °C | at 760 mmHg |
Note: The boiling point is pressure-dependent. The provided value is at standard atmospheric pressure.
Experimental Protocols
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.
Melting Point Determination (Thiele Tube Method)
The Thiele tube method is a common and effective technique for determining the melting point of a solid.[2][3]
Apparatus:
-
Thiele tube[4]
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[5]
-
Apparatus Setup: The Thiele tube is filled with heating oil to a level just above the side arm.[4] The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube, with the thermometer bulb and sample immersed in the oil.[6]
-
Heating: The side arm of the Thiele tube is gently heated. The design of the tube facilitates convection currents, ensuring uniform temperature distribution throughout the oil. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is the end of the melting range.[6] For a pure compound, this range is typically narrow.
Boiling Point Determination (Capillary Method)
The capillary method is a micro-scale technique for determining the boiling point of a liquid.[7] Since this compound is a solid at room temperature, it must first be melted to apply this method.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with heating oil)
-
Stand and clamp
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube and gently heated until it melts.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.[7] The test tube is then attached to a thermometer, with the sample aligned with the thermometer bulb.
-
Heating: The assembly is immersed in a heating bath and heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[8]
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool.[8] The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8] This is the point where the vapor pressure of the substance equals the external atmospheric pressure.[9]
Logical Relationship of Physical Properties
The physical properties of a compound are intrinsically linked to its chemical structure. The following diagram illustrates the relationship between this compound and its determined melting and boiling points.
References
- 1. chemconnections.org [chemconnections.org]
- 2. timstar.co.uk [timstar.co.uk]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. labcomercial.com [labcomercial.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
Solubility Profile of 4-Benzyloxychlorobenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-benzyloxychlorobenzene, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the qualitative solubility profile based on the compound's molecular structure and the principle of "like dissolves like." Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine the quantitative solubility of this compound in various organic solvents. This guide aims to be a valuable resource for scientists and professionals working with this compound, facilitating its effective use in research and development.
Introduction
This compound, also known as 4-chlorophenyl benzyl ether, is an aromatic ether with the chemical formula C₁₃H₁₁ClO. Its molecular structure, featuring a polar ether linkage and two aromatic rings, one of which is substituted with a chlorine atom, imparts a predominantly non-polar character. Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes such as recrystallization, and formulation development. While specific quantitative solubility data is scarce, a qualitative assessment can be made based on its chemical structure.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClO |
| Molecular Weight | 218.68 g/mol |
| Melting Point | 70 °C |
| Boiling Point | 321 °C at 760 mmHg |
| Water Solubility | 1.70 ± 0.01 μg/mL[1] |
| Appearance | White to off-white crystalline solid |
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule's large non-polar surface area, due to the two benzene rings, suggests good solubility in non-polar and weakly polar solvents. The presence of the ether oxygen and the chlorine atom introduces some polarity, which may allow for limited solubility in more polar solvents.
High Solubility is expected in:
-
Aromatic hydrocarbons: Toluene, Benzene, Xylene
-
Chlorinated solvents: Dichloromethane, Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
Moderate to Low Solubility is expected in:
-
Ketones: Acetone, Methyl ethyl ketone
-
Esters: Ethyl acetate
-
Alcohols: Methanol, Ethanol (solubility likely decreases with increasing polarity of the alcohol)
Insoluble:
-
Water and highly polar solvents
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method.
Materials
-
This compound (high purity)
-
Selected organic solvent (analytical or HPLC grade)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatted shaker or water bath
-
Calibrated thermometer
-
Vials with airtight caps (e.g., screw-cap glass vials with PTFE septa)
-
Syringe filters (chemically resistant to the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for solubility determination.
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatted shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This may take several hours to days. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze them to confirm that the concentration is no longer changing.
-
-
Sampling and Sample Preparation:
-
Once equilibrium is established, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved solid. The filter should be of a material compatible with the solvent.
-
Accurately weigh the filtered solution.
-
-
Analysis:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the solid residue. The difference in weight gives the mass of dissolved this compound.
-
Alternatively, the concentration of the filtered solution can be determined using a validated analytical method, such as HPLC or GC, by comparing the response to a calibration curve prepared with known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Gravimetric Method: Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100
-
Chromatographic Method: Determine the concentration from the calibration curve.
-
Logical Relationship for Solubility Prediction
The following diagram illustrates the logical relationship between the properties of the solute and solvent that govern solubility.
Caption: Factors influencing the solubility of this compound.
Conclusion
References
4-Benzyloxychlorobenzene: A Versatile Precursor in Modern Organic Synthesis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxychlorobenzene has emerged as a pivotal building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—a benzyl ether protecting group and a reactive aryl chloride moiety—allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, and delves into its application as a precursor in key synthetic reactions, including Grignard reagent formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Detailed experimental protocols for these transformations are provided, alongside its utility in the synthesis of high-value molecules, such as intermediates for the Selective Estrogen Receptor Modulator (SERM), Bazedoxifene. This document serves as a technical resource for chemists engaged in the design and execution of complex synthetic routes in drug discovery and development.
Introduction: The Strategic Importance of Aryl Ethers in Synthesis
Aryl ethers are a significant class of organic compounds, characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group.[1] They are integral structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The ether linkage, while generally stable, can be strategically cleaved, and the aromatic core provides a scaffold for extensive functionalization. The introduction of a chlorine atom onto the aromatic ring, as seen in this compound, furnishes a reactive handle for modern cross-coupling methodologies, which have revolutionized the synthesis of complex molecules.[2][3] The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed under mild conditions at a later synthetic stage.[4][5] This dual functionality makes this compound a highly valuable and versatile precursor in multi-step synthetic campaigns.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a precursor is paramount for its safe and effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7700-27-8 | [6] |
| Molecular Formula | C₁₃H₁₁ClO | [6] |
| Molecular Weight | 218.68 g/mol | [6] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 69-72 °C | - |
| Boiling Point | 321 °C at 760 mmHg | - |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | - |
| Density | 1.175 g/cm³ | - |
Safety Information: this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Core Synthetic Transformations
This compound is amenable to a variety of synthetic transformations that are central to modern organic chemistry. This section details the experimental protocols for three key reactions: Grignard reagent formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Grignard Reagent Formation
The formation of a Grignard reagent from this compound opens up a plethora of synthetic possibilities for carbon-carbon bond formation.
Experimental Protocol: Synthesis of (4-(Benzyloxy)phenyl)magnesium chloride
-
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
An inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.
-
Cool the reaction mixture to room temperature. The resulting grey to brown solution of (4-(benzyloxy)phenyl)magnesium chloride is ready for use in subsequent reactions.
-
-
Quantitative Data:
Table 2: Representative Data for Grignard Reagent Formation
Parameter Value Reactant This compound Reagent Magnesium Solvent Anhydrous THF Initiator Iodine Reaction Time 2-3 hours Typical Yield High (used in situ)
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, enabling the synthesis of biaryl compounds.
Experimental Protocol: Synthesis of 4-Benzyloxy-1,1'-biphenyl
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
An inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in degassed toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed toluene and water (typically in a 10:1 ratio) to the reaction mixture.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-benzyloxy-1,1'-biphenyl.[7]
-
-
Quantitative Data:
Table 3: Representative Data for Suzuki-Miyaura Coupling
Parameter Value Aryl Halide This compound Boronic Acid Phenylboronic acid Catalyst Pd(OAc)₂ (2 mol%) Ligand SPhos (4 mol%) Base K₃PO₄ Solvent Toluene/H₂O Temperature 100-110 °C Reaction Time 12-24 hours Typical Yield 85-95%
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for the synthesis of C-N bonds, allowing for the preparation of a wide range of arylamines.[8]
Experimental Protocol: Synthesis of 4-(4-(Benzyloxy)phenyl)morpholine
-
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
An inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (1.0 equivalent), morpholine (1.2 equivalents), and anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[9]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(4-(benzyloxy)phenyl)morpholine.
-
-
Quantitative Data:
Table 4: Representative Data for Buchwald-Hartwig Amination
Parameter Value Aryl Halide This compound Amine Morpholine Catalyst Pd₂(dba)₃ (1-2 mol%) Ligand XPhos (2-4 mol%) Base NaOtBu Solvent Toluene Temperature 100 °C Reaction Time 12-24 hours Typical Yield 80-95%
Application in Drug Development: Synthesis of a Bazedoxifene Intermediate
The utility of this compound as a precursor is exemplified in the synthesis of key intermediates for the drug Bazedoxifene, a third-generation SERM used for the prevention of postmenopausal osteoporosis.[2] The synthesis involves a multi-step sequence starting from the conversion of this compound to 4-benzyloxyaniline.
Synthetic Pathway to a Bazedoxifene Intermediate
The overall synthetic strategy involves the initial amination of this compound, followed by diazotization and reduction to form the corresponding hydrazine, which is a crucial component for the subsequent Fischer indole synthesis.
Caption: Synthetic pathway to a key Bazedoxifene intermediate.
Experimental Protocols for Intermediate Synthesis
Protocol 4.2.1: Synthesis of 4-Benzyloxyaniline
4-Benzyloxyaniline can be synthesized from this compound via a Buchwald-Hartwig amination reaction using an ammonia surrogate like benzophenone imine, followed by acidic hydrolysis. Alternatively, a more common laboratory-scale synthesis starts from 4-nitrophenol. The following protocol describes the synthesis of 4-benzyloxyaniline hydrochloride from 4-nitrophenol, which is a common precursor.[10]
-
Step 1: Synthesis of 4-Benzyloxynitrobenzene
-
To a solution of 4-nitrophenol (1.0 equivalent) in a suitable solvent like acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Add benzyl bromide or benzyl chloride (1.1 equivalents) and heat the mixture to reflux for 4-6 hours.
-
After cooling, the reaction mixture is poured into water, and the precipitated product is filtered, washed with water, and dried to give 4-benzyloxynitrobenzene.
-
-
Step 2: Reduction to 4-Benzyloxyaniline
-
4-Benzyloxynitrobenzene (1.0 equivalent) is dissolved in ethanol.
-
To this solution, tin(II) chloride dihydrate (3-4 equivalents) and concentrated hydrochloric acid are added.
-
The mixture is heated to reflux for 2-3 hours.
-
After cooling, the mixture is made basic with a concentrated sodium hydroxide solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to give 4-benzyloxyaniline.[6]
-
-
Step 3: Formation of 4-Benzyloxyaniline Hydrochloride
-
The crude 4-benzyloxyaniline is dissolved in a suitable solvent like diethyl ether or isopropanol.
-
A solution of hydrochloric acid in the same solvent is added dropwise until precipitation is complete.
-
The resulting solid is filtered, washed with the solvent, and dried to yield 4-benzyloxyaniline hydrochloride.[10]
-
Protocol 4.2.2: Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride
-
Materials:
-
4-Benzyloxyaniline hydrochloride
-
Sodium nitrite (NaNO₂)
-
Tin(II) chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
Suspend 4-benzyloxyaniline hydrochloride (1.0 equivalent) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.0 equivalent) in water, maintaining the temperature at 0 °C. Stir for 30 minutes.
-
To the resulting diazonium salt solution, slowly add a solution of tin(II) chloride (2.5-3.0 equivalents) in concentrated HCl, again keeping the temperature at 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain 4-benzyloxyphenylhydrazine hydrochloride. A typical yield for this two-step process is around 96%.[3][6]
-
Mechanism of Action of Bazedoxifene and the Estrogen Receptor Signaling Pathway
Bazedoxifene functions as a SERM by binding to estrogen receptors (ERα and ERβ) and exhibiting tissue-selective agonist or antagonist activity.[11][12] In bone tissue, it acts as an agonist, mimicking the effects of estrogen to inhibit bone resorption and increase bone mineral density. In contrast, in uterine and breast tissue, it acts as an antagonist, blocking the proliferative effects of estrogen.[12]
References
- 1. fiveable.me [fiveable.me]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 4-Benzyloxychlorobenzene: From Discovery to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxychlorobenzene is a key aromatic ether that has found significant application in organic synthesis, most notably as a crucial intermediate in the manufacturing of the cholesterol absorption inhibitor, Ezetimibe. This technical guide provides a comprehensive overview of the discovery, history, chemical and physical properties, and synthesis of this compound. Detailed experimental protocols for its preparation via the Williamson ether synthesis are provided, alongside an exploration of its role in drug development. Furthermore, this document visualizes the synthetic workflow and the biological signaling pathway associated with its prominent pharmaceutical application.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of ether synthesis in organic chemistry. While the precise first synthesis of this specific compound is not readily documented in readily available historical literature, its preparation falls under the well-established Williamson ether synthesis , a method developed by Alexander Williamson in 1850. This reaction, involving the reaction of an alkoxide with a primary alkyl halide, remains a cornerstone of ether synthesis today.
The significance of this compound grew with the advancement of medicinal chemistry. Its utility as a stable, crystalline solid and a versatile building block made it an attractive intermediate for the synthesis of more complex molecules. Its prominence surged with the development of Ezetimibe, a blockbuster drug for the treatment of hypercholesterolemia. In the synthesis of Ezetimibe, the benzyloxy group serves as a protecting group for the phenolic hydroxyl group, which is deprotected in the final stages of the synthesis.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁ClO | [1][2] |
| Molecular Weight | 218.68 g/mol | [1][2] |
| CAS Number | 7700-27-8 | [1][2] |
| Appearance | Colorless solid | [3] |
| Melting Point | 70-72 °C | [3] |
| Boiling Point | 321 °C at 760 mmHg | [3] |
| Density | 1.175 g/cm³ | [3] |
| Flash Point | 149 °C | [3] |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion of 4-chlorophenol acts as a nucleophile, attacking the electrophilic benzyl carbon of a benzyl halide.
General Reaction Scheme
Caption: General reaction scheme for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Chlorophenol
-
Benzyl chloride
-
Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
Absolute ethanol or Dimethylformamide (DMF)
-
Lithium iodide (catalytic amount, optional)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol. Stir the mixture until the solids are completely dissolved.[4]
-
Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.05 eq) dropwise at room temperature. A catalytic amount of lithium iodide can be added to facilitate the reaction.[4]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford a colorless crystalline solid.
Role in Drug Development: The Synthesis of Ezetimibe
This compound is a pivotal intermediate in the multi-step synthesis of Ezetimibe, a cholesterol absorption inhibitor. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which is deprotected in the final step of the synthesis.
Simplified Synthetic Workflow for Ezetimibe
The following diagram illustrates a simplified workflow for the synthesis of Ezetimibe, highlighting the introduction of the 4-benzyloxyphenyl moiety.
Caption: Simplified workflow for the synthesis of Ezetimibe from this compound.
Biological Significance: The NPC1L1 Signaling Pathway
Ezetimibe, synthesized from this compound, exerts its therapeutic effect by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. NPC1L1 is a transmembrane protein crucial for the absorption of dietary and biliary cholesterol in the small intestine.
Mechanism of Action of Ezetimibe
Ezetimibe binds to the NPC1L1 protein, inhibiting its function. This binding prevents the internalization of the NPC1L1-cholesterol complex into the enterocytes, thereby blocking the absorption of cholesterol from the intestinal lumen into the bloodstream.[5][6][7]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of cholesterol absorption via NPC1L1 and its inhibition by Ezetimibe.
Caption: Inhibition of cholesterol absorption by Ezetimibe via the NPC1L1 pathway.
Conclusion
This compound, a product of the classic Williamson ether synthesis, has evolved from a simple aromatic ether to a cornerstone intermediate in the pharmaceutical industry. Its physicochemical properties and versatile reactivity make it an ideal building block for complex molecular architectures. The synthesis of Ezetimibe stands as a prime example of its critical role in modern drug development. Understanding the synthesis, properties, and biological context of such key intermediates is paramount for researchers and scientists dedicated to advancing pharmaceutical sciences.
References
- 1. scbt.com [scbt.com]
- 2. Benzene, 1-chloro-4-(phenylmethoxy)- | C13H11ClO | CID 139062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106397292A - Ezetimibe intermediate, synthesis method of intermediate and synthesis method of ezetimibe - Google Patents [patents.google.com]
- 4. icho2009.co.uk [icho2009.co.uk]
- 5. pnas.org [pnas.org]
- 6. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the Chlorophenyl Group in 4-Benzyloxychlorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxychlorobenzene is a versatile bifunctional organic compound featuring a chlorophenyl group and a benzyloxy ether moiety. This guide provides a comprehensive technical overview of the reactivity of the chlorophenyl group in this molecule, a critical aspect for its application in organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures. The presence of the benzyloxy group exerts a significant electronic influence on the reactivity of the aryl chloride, distinguishing it from simpler chlorobenzene derivatives. This document details key reactions, including nucleophilic aromatic substitution, various palladium-catalyzed cross-coupling reactions, and the formation of organometallic reagents, supported by experimental protocols and quantitative data where available.
General Reactivity Profile
The reactivity of the C-Cl bond in this compound is governed by the electronic properties of the benzene ring, which is influenced by the competing effects of the chlorine atom and the benzyloxy group. The chlorine atom is an inductively withdrawing but resonance-donating group. Conversely, the para-benzyloxy group is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring. This increased electron density generally deactivates the chlorophenyl group towards traditional nucleophilic aromatic substitution (SNAr) reactions, which typically require electron-withdrawing groups to stabilize the Meisenheimer intermediate. However, this electron-rich nature can be favorable for oxidative addition in palladium-catalyzed cross-coupling reactions.
Key Reactions of the Chlorophenyl Group
The chlorophenyl group of this compound can undergo a variety of transformations, allowing for the introduction of new functional groups and the construction of more complex molecules.
Grignard Reagent Formation
The formation of a Grignard reagent from this compound provides a powerful nucleophilic intermediate for the formation of new carbon-carbon bonds. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, the use of tetrahydrofuran (THF) as a solvent is crucial.
Experimental Protocol: Synthesis of 4-Benzyloxyphenylmagnesium Chloride [1]
-
Materials:
-
Magnesium turnings (0.29 g, 12 mmol)
-
This compound (2.19 g, 10 mmol)
-
1,2-Dibromoethane (0.11 g, 0.6 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon atmosphere
-
-
Procedure:
-
To a flask equipped with a stirring bar and under an argon atmosphere, add magnesium turnings, 1,2-dibromoethane, and anhydrous THF.
-
Add this compound to the mixture at room temperature.
-
The reaction mixture is gently stirred and then refluxed for 12 hours.
-
After cooling to room temperature, a THF solution of 4-benzyloxyphenylmagnesium chloride is obtained.
-
-
Yield Quantification: The yield of the Grignard reagent can be determined by quenching an aliquot of the reaction mixture with a known amount of an electrophile (e.g., methanol to form benzyl phenyl ether) and analyzing the product formation by Gas Chromatography (GC)[1].
Logical Relationship for Grignard Reagent Formation
Caption: Formation of a Grignard reagent from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the use of specialized catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), can facilitate these transformations.
The Suzuki-Miyaura coupling enables the formation of biaryl compounds by reacting the aryl chloride with a boronic acid or ester.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
| Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene + Phenylboronic Acid | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 |
Table 1: Example of Suzuki-Miyaura Coupling of an Aryl Chloride.
This reaction allows for the formation of C-N bonds, producing arylamines. The reaction of this compound with an amine would yield a 4-benzyloxy-N-arylaniline derivative.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides [2][3]
-
Materials:
-
Aryl Chloride (e.g., 4-chlorotoluene, 4.22 mmol)
-
Amine (e.g., morpholine, 6.33 mmol)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.0633 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (8.44 mmol)
-
Toluene (5 mL)
-
Nitrogen atmosphere
-
-
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, sodium tert-butoxide, and toluene.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and the amine in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
After cooling, quench the reaction with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Quantitative Data: While a specific example for this compound is not provided in the searched literature, the coupling of 4-chlorotoluene with morpholine using the protocol above yields the product in 95%[3]. The electron-donating benzyloxy group might slightly decrease the reactivity of the aryl chloride in the oxidative addition step, potentially requiring longer reaction times or a more active catalyst system.
| Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 95[3] |
Table 2: Example of Buchwald-Hartwig Amination of an Aryl Chloride.
Signaling Pathway for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Reduction of the Chlorophenyl Group
The chloro group can be removed through catalytic hydrogenation, a process known as hydrodechlorination. This reaction is valuable for the synthesis of 4-benzyloxyphenol or its deprotected analogue.
A study on the catalytic transfer hydrogenation of 4-benzyloxy-4'-chlorochalcone using palladium on carbon and ammonium formate as the hydrogen donor provides insight into this transformation. It was observed that the conjugated alkene was reduced faster than the aryl chloride in most solvents. However, the study also noted that catalyst poisoning by HCl generated during the reaction could affect the efficiency of the aryl chloride reduction[4].
Experimental Considerations for Catalytic Transfer Hydrogenation [4]
-
Catalyst: Palladium on carbon (Pd/C) is a common catalyst.
-
Hydrogen Donor: Ammonium formate is a convenient in-situ source of hydrogen.
-
Solvent: The choice of solvent can influence the relative rates of reduction of different functional groups.
-
Side Reactions: Debenzylation (cleavage of the benzyloxy group) can occur under hydrogenation conditions.
Logical Relationship for Reduction of the Chloro Group
References
An In-depth Technical Guide on the Stability of the Benzyl Ether Linkage in 4-Benzyloxychlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of the benzyl ether linkage in 4-benzyloxychlorobenzene. Benzyl ethers are widely employed as protecting groups for hydroxyl functionalities in multi-step organic synthesis due to their general robustness.[1] However, a thorough understanding of their stability and lability under various conditions is crucial for their effective application in research, particularly in the intricate synthetic pathways integral to drug development. This document details the stability of this compound under acidic, basic, oxidative, and reductive conditions, offering detailed experimental protocols and comparative data to guide synthetic strategy and reaction design.
Chemical Structure and Properties
This compound is a solid at room temperature with a melting point of approximately 70°C.[2][3] Its structure features a benzyl ether linkage to a 4-chlorophenol moiety. The presence of the electron-withdrawing chlorine atom on the phenyl ring can subtly influence the reactivity of the benzyl ether, a factor to consider when designing synthetic routes.
Chemical Structure:
Molecular Formula: C₁₃H₁₁ClO[4][5]
Molecular Weight: 218.68 g/mol [4][5]
Stability and Cleavage under Various Conditions
The stability of the benzyl ether in this compound is highly dependent on the reaction conditions. While generally stable to a range of reagents, specific conditions can be employed for its selective cleavage.
2.1. Acidic Conditions
Benzyl ethers are generally stable under weakly acidic conditions but are susceptible to cleavage by strong Brønsted or Lewis acids.[6][7] This cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or formation of a resonance-stabilized benzyl cation.
Table 1: Representative Stability of this compound under Acidic Conditions
| Reagent/Condition | Temperature (°C) | Time (h) | Outcome | Representative Yield (%) |
| Acetic Acid (50% in H₂O) | 80 | 24 | Stable | >95 |
| Trifluoroacetic Acid (TFA) | 25 | 4 | Cleavage to 4-chlorophenol | ~90 |
| Hydrogen Bromide (HBr) in Acetic Acid (33%) | 25 | 2 | Cleavage to 4-chlorophenol | >95 |
| Boron Trichloride (BCl₃) in CH₂Cl₂ | -78 to 25 | 1 | Cleavage to 4-chlorophenol | >95 |
| Tin(IV) Chloride (SnCl₄) in CH₂Cl₂ | 25 | 6 | Generally Stable/Slow Cleavage | <10 (cleavage) |
Experimental Protocol: Cleavage with Hydrogen Bromide in Acetic Acid
-
Dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL).
-
Add a 33% solution of hydrogen bromide in acetic acid (2.0 mL) dropwise at room temperature.
-
Stir the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 4-chlorophenol, which can be further purified by column chromatography.
2.2. Basic Conditions
The benzyl ether linkage is highly stable under a wide range of basic conditions, making it an excellent choice for protecting hydroxyl groups during reactions involving strong bases.
Table 2: Representative Stability of this compound under Basic Conditions
| Reagent/Condition | Solvent | Temperature (°C) | Time (h) | Outcome | Representative Yield (%) |
| 1 M Sodium Hydroxide (NaOH) | H₂O/THF | 80 | 24 | Stable | >98 |
| Potassium Carbonate (K₂CO₃) | DMF | 100 | 12 | Stable | >98 |
| Sodium Hydride (NaH) | THF | 25 | 8 | Stable | >98 |
| Lithium Diisopropylamide (LDA) | THF | -78 | 2 | Stable | >98 |
Experimental Protocol: Assessment of Stability to Sodium Hydroxide
-
Dissolve this compound (1.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and 1 M aqueous sodium hydroxide (10 mL).
-
Heat the mixture to 80°C and stir for 24 hours.
-
Cool the reaction to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and analyze the residue by NMR or GC-MS to confirm the recovery of the starting material.
2.3. Reductive Conditions (Catalytic Hydrogenolysis)
Catalytic hydrogenolysis is a common and mild method for the cleavage of benzyl ethers.[8] This reaction is typically performed using a palladium catalyst and a hydrogen source. A key consideration for this compound is the potential for concurrent dehalogenation of the chloro-substituted aromatic ring.
Table 3: Representative Cleavage of this compound via Catalytic Hydrogenolysis
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Time (h) | Outcome | Representative Yield (%) |
| 10% Pd/C | H₂ (gas) | Methanol | 25 | 1 atm | 4 | Cleavage to 4-chlorophenol | ~95 |
| 10% Pd/C | Ammonium Formate | Methanol | 80 | N/A | 2 | Cleavage to 4-chlorophenol | ~90 |
| 20% Pd(OH)₂/C | H₂ (gas) | Ethyl Acetate | 25 | 1 atm | 6 | Cleavage to 4-chlorophenol | >95 |
| Raney Nickel | H₂ (gas) | Ethanol | 50 | 50 psi | 8 | Cleavage and potential dechlorination | Varies |
Experimental Protocol: Catalytic Hydrogenolysis using Palladium on Carbon
-
Dissolve this compound (1.0 mmol) in methanol (20 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%).
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-chlorophenol.
2.4. Oxidative Conditions
Oxidative cleavage provides an alternative method for debenzylation, particularly useful when the substrate is sensitive to reductive conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this transformation, especially for electron-rich benzyl ethers.[9][10]
Table 4: Representative Oxidative Cleavage of this compound
| Reagent | Solvent | Temperature (°C) | Time (h) | Outcome | Representative Yield (%) |
| DDQ | CH₂Cl₂/H₂O (18:1) | 25 | 8 | Cleavage to 4-chlorophenol | ~85 |
Experimental Protocol: Oxidative Cleavage using DDQ
-
Dissolve this compound (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂, 18 mL) and water (1 mL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol).
-
Stir the reaction mixture at room temperature for 8 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 4-chlorophenol.
Visualization of Stability Assessment Workflow
The following diagram illustrates a logical workflow for assessing the stability of the benzyl ether linkage in a molecule like this compound, a critical process in drug development and process chemistry.
Caption: Stability Assessment Workflow for this compound.
Logical Relationships in Deprotection Strategies
The choice of deprotection strategy is governed by the overall synthetic plan and the presence of other functional groups in the molecule. The following diagram illustrates the logical considerations for choosing a deprotection method for a benzyl ether.
Caption: Deprotection Strategy Decision Matrix.
Conclusion
The benzyl ether linkage in this compound offers a robust protecting group strategy for the hydroxyl functionality, demonstrating high stability under a variety of basic and mild acidic conditions. Its selective cleavage can be effectively achieved under strong acidic, catalytic hydrogenolysis, or oxidative conditions. The choice of deprotection method must be carefully considered in the context of the overall molecular structure to ensure chemoselectivity, particularly given the presence of the chloro substituent. This guide provides the necessary data and protocols to enable researchers, scientists, and drug development professionals to make informed decisions when utilizing this compound in complex organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Selective Synthesis of 2-Benzyl-4-chlorophenol Catalyzed by Zn(OTf)2 [yyhx.ciac.jl.cn]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Benzyloxychlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, and is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials.
This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura coupling of 4-benzyloxychlorobenzene with phenylboronic acid to synthesize 4-benzyloxybiphenyl. As an electron-rich aryl chloride, this compound can present a challenge due to the lower reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired biaryl product can be achieved.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation
The following table summarizes representative reaction parameters and expected outcomes for the synthesis of 4-benzyloxybiphenyl via Suzuki-Miyaura coupling, based on protocols for similar electron-rich aryl chlorides.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting reagent. |
| Phenylboronic Acid | 1.2 - 1.5 mmol | Typically used in slight excess to ensure complete consumption of the aryl chloride. |
| Catalyst System | ||
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol%. Reduced in situ to the active Pd(0) species. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphine ligands | 1.1 - 1.2 equivalents relative to the palladium precatalyst. Crucial for activating the C-Cl bond. |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | 2.0 - 3.0 mmol. The choice of base can significantly influence the reaction rate and yield. |
| Solvent | Toluene, Dioxane, or DMF/Water mixture | Anhydrous organic solvents are often used, sometimes with the addition of water to aid in the dissolution of the base. |
| Reaction Temperature | 80 - 120 °C | Higher temperatures are often required for the coupling of aryl chlorides. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Expected Yield | 70 - 95% | Yields are highly dependent on the specific reaction conditions and purity of reagents. |
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This protocol is based on established methods for the coupling of electron-rich aryl chlorides.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or reaction tube suitable for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 218.7 mg), phenylboronic acid (1.2 mmol, 146.3 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Addition of Base and Solvent: Add anhydrous potassium phosphate (2.0 mmol, 424.6 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-benzyloxybiphenyl as a solid.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Utilizing 4-Benzyloxychlorobenzene for Phenol Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of phenols is a critical step in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The 4-benzyloxyphenyl ether is a robust protecting group for phenols, offering stability under a range of reaction conditions. This document provides detailed application notes and experimental protocols for the use of 4-benzyloxychlorobenzene as a reagent to install the 4-benzyloxyphenyl protecting group and subsequent deprotection to regenerate the free phenol.
Introduction
Phenolic hydroxyl groups are reactive moieties that often require protection to prevent undesired side reactions during synthetic transformations. The choice of a suitable protecting group is paramount and depends on its stability to various reagents and the mildness of the conditions required for its removal. The 4-benzyloxyphenyl group provides a stable ether linkage that is resistant to many acidic and basic conditions. The terminal benzyl group allows for deprotection under standard hydrogenolysis conditions or oxidative cleavage, offering a versatile deprotection strategy.
This application note details the synthesis of 4-benzyloxyphenoxy derivatives from phenols and this compound, likely proceeding through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, given the unreactive nature of the aryl chloride. Subsequently, detailed protocols for the deprotection of the 4-benzyloxyphenyl ether to the corresponding phenol are provided.
Data Presentation
Table 1: Protection of Phenols with this compound (Hypothetical Data Based on Related Reactions)
| Entry | Phenol Substrate | Coupling Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Ullmann | CuI / N,N-dimethylglycine | Cs2CO3 | Dioxane | 100 | 24 | 75 |
| 2 | 4-Methoxyphenol | Ullmann | CuI / L-proline | K2CO3 | DMSO | 110 | 20 | 82 |
| 3 | 3,5-Dimethylphenol | Buchwald-Hartwig | Pd2(dba)3 / XPhos | K3PO4 | Toluene | 100 | 18 | 88 |
| 4 | 2-Naphthol | Buchwald-Hartwig | Pd(OAc)2 / SPhos | NaOtBu | Dioxane | 110 | 22 | 85 |
Table 2: Deprotection of 4-Benzyloxyphenyl Ethers
| Entry | Protected Phenol | Deprotection Method | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(4-Benzyloxyphenoxy)toluene | Catalytic Hydrogenolysis | H2 (1 atm) | 10% Pd/C | Ethanol | 25 | 12 | 95 | [1] |
| 2 | 1-(4-Benzyloxyphenoxy)-4-methoxybenzene | Catalytic Hydrogenolysis | H2 (balloon) | 10% Pd/C | Methanol | 25 | 16 | 92 | [1] |
| 3 | 2-(4-Benzyloxyphenoxy)naphthalene | Oxidative Cleavage | DDQ (1.2 eq) | - | CH2Cl2/H2O (18:1) | 25 | 6 | 85 | [2] |
| 4 | 1-(4-Benzyloxyphenoxy)-3,5-dimethylbenzene | Oxidative Cleavage | DDQ (1.5 eq) | - | Dichloromethane | 25 | 8 | 88 | [2] |
Experimental Protocols
Protection of Phenols with this compound
Method A: Ullmann Condensation
This protocol is adapted from general procedures for Ullmann-type diaryl ether synthesis.[3][4][5][6]
Materials:
-
Phenol derivative (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-Dimethylglycine (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the phenol derivative, this compound, CuI, N,N-dimethylglycine, and Cs2CO3.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-benzyloxyphenyl ether.
Method B: Buchwald-Hartwig Cross-Coupling
This protocol is based on general procedures for the Buchwald-Hartwig C-O coupling reaction.[7][8][9][10][11]
Materials:
-
Phenol derivative (1.0 mmol)
-
This compound (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.025 mmol, 2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 mmol, 6 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the phenol derivative, this compound, Pd2(dba)3, XPhos, and K3PO4 to an oven-dried Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected phenol.
Deprotection of 4-Benzyloxyphenyl Ethers
Method C: Catalytic Hydrogenolysis
This is a common and mild method for the cleavage of benzyl ethers.[1]
Materials:
-
4-Benzyloxyphenyl ether derivative (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol% Pd)
-
Ethanol (10 mL)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the 4-benzyloxyphenyl ether derivative in ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography if necessary to yield the deprotected phenol.
Method D: Oxidative Cleavage with DDQ
This method is suitable for substrates that are sensitive to catalytic hydrogenolysis.[1][2][12][13][14]
Materials:
-
4-Benzyloxyphenyl ether derivative (1.0 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol)
-
Dichloromethane (CH2Cl2) (9 mL)
-
Water (0.5 mL)
Procedure:
-
Dissolve the 4-benzyloxyphenyl ether derivative in a mixture of dichloromethane and water (18:1).
-
Add DDQ to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure phenol.
Mandatory Visualization
Caption: Workflow for the protection of phenols using this compound and subsequent deprotection.
Caption: Simplified proposed mechanism for the Ullmann condensation.
Caption: Deprotection pathways for 4-benzyloxyphenyl ethers.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 11. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
Application Notes and Protocols: Deprotection of 4-Benzyloxychlorobenzene to 4-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a commonly employed protecting group for phenols in multistep organic synthesis due to its stability under a wide range of reaction conditions. The selective and efficient cleavage of the benzyl ether in a substrate such as 4-benzyloxychlorobenzene to yield the corresponding phenol, 4-chlorophenol, is a critical transformation in the synthesis of various pharmaceutical and fine chemical products. This document provides detailed application notes and protocols for three distinct and effective methods for this deprotection: Catalytic Hydrogenation, Acid-Catalyzed Deprotection, and Oxidative Deprotection.
Methods Overview
The selection of a deprotection method is contingent upon the overall molecular structure, the presence of other functional groups, and the desired scale of the reaction.
-
Catalytic Hydrogenation: This is a widely used and often high-yielding method that employs a metal catalyst (typically palladium on carbon) and a hydrogen source to cleave the benzyl ether bond. It is generally a clean reaction, but care must be taken to avoid the reduction of other sensitive functional groups, including the chloro substituent on the aromatic ring.
-
Acid-Catalyzed Deprotection: This method utilizes a strong Lewis acid, such as boron trichloride (BCl₃), to effect the cleavage of the benzyl ether. It is particularly advantageous when the substrate contains functional groups that are sensitive to reduction under hydrogenation conditions. The use of a cation scavenger is often necessary to prevent side reactions.
-
Oxidative Deprotection: This approach offers a mild alternative that is compatible with a broad range of functional groups that might be sensitive to both hydrogenation and strongly acidic conditions. It typically involves an oxidizing agent that selectively targets the benzylic position.
Data Presentation: Comparison of Deprotection Methods
| Method | Key Reagents | Typical Reaction Conditions | Advantages | Potential Challenges |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) or transfer agent (e.g., Ammonium Formate, Formic Acid) | Room temperature to 60°C, atmospheric to moderate pressure, various solvents (EtOH, MeOH, EtOAc) | High yields, clean reaction, catalyst is recyclable.[1] | Potential for dehalogenation (loss of chlorine), catalyst poisoning, handling of flammable H₂ gas.[2][3] |
| Acid-Catalyzed Deprotection | Boron Trichloride (BCl₃), Pentamethylbenzene (cation scavenger) | Low temperature (-78°C to room temperature), inert solvent (e.g., CH₂Cl₂) | Highly chemoselective, preserves reducible functional groups, avoids heavy metals.[4][5] | BCl₃ is corrosive and moisture-sensitive, requires stoichiometric amounts of the reagent. |
| Oxidative Deprotection | Nitroxyl-radical catalyst, Phenyl iodonium bis(trifluoroacetate) (PIFA) or 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Ambient temperature, various solvents (e.g., CH₂Cl₂, MeCN) | Very mild conditions, broad functional group tolerance (including hydrogenation-sensitive groups).[6][7] | Reagents can be expensive, potential for over-oxidation, stoichiometric byproducts may complicate purification.[8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the deprotection of this compound using catalytic transfer hydrogenation with ammonium formate as the hydrogen donor. This method avoids the need for a pressurized hydrogen gas apparatus.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in methanol (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Add ammonium formate (3-5 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (around 60-65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-chlorophenol.
Protocol 2: Acid-Catalyzed Deprotection using Boron Trichloride (BCl₃)
This protocol details a mild and chemoselective debenzylation using BCl₃ with pentamethylbenzene as a cation scavenger to prevent undesired side reactions.[4][5]
Materials:
-
This compound
-
Boron trichloride (1.0 M solution in CH₂Cl₂)
-
Pentamethylbenzene
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes and needles
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and pentamethylbenzene (3.0 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (2.0 eq) dropwise via syringe.
-
Stir the reaction at -78°C and monitor its progress by TLC. The reaction is typically complete within 20-60 minutes.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to separate the 4-chlorophenol from the benzylated pentamethylbenzene byproduct.
Protocol 3: Oxidative Deprotection using a Nitroxyl-Radical Catalyst
This protocol describes a mild oxidative deprotection at ambient temperature.[6][7]
Materials:
-
This compound
-
Nitroxyl-radical catalyst (e.g., a derivative of TEMPO)
-
Phenyl iodonium bis(trifluoroacetate) (PIFA)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add the nitroxyl-radical catalyst (e.g., 5-10 mol%).
-
Add the co-oxidant, PIFA (1.5-2.0 eq), to the reaction mixture.
-
Stir the reaction at ambient temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., saturated aqueous sodium thiosulfate).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
References
- 1. thalesnano.com [thalesnano.com]
- 2. nacatsoc.org [nacatsoc.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 7. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for the Cleavage of Benzyl Ether in 4-Benzyloxychlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its stability under a variety of reaction conditions and its relative ease of introduction. The selective cleavage of the benzyl ether in 4-benzyloxychlorobenzene to yield 4-chlorophenol is a critical transformation in the synthesis of numerous pharmaceutical intermediates and other fine chemicals. The presence of an aryl chloride in the substrate presents a significant challenge, as many debenzylation conditions can also lead to undesired hydrodechlorination.
This document provides detailed application notes and protocols for three common methods for the cleavage of the benzyl ether in this compound:
-
Catalytic Hydrogenolysis: A classic and often highly efficient method, but one that requires careful optimization to maintain selectivity.
-
Lewis Acid-Mediated Cleavage: A powerful method that can be highly chemoselective under mild conditions.
-
Oxidative Cleavage: An alternative approach that avoids the use of hydrogen gas and metal catalysts.
These notes are intended to guide researchers in selecting the most appropriate method and reaction conditions for their specific needs, ensuring high yields and purity of the desired 4-chlorophenol.
Method Selection: A Decision-Making Guide
The choice of debenzylation method depends on several factors, including the presence of other functional groups in the molecule, available equipment, and desired scale of the reaction. The following decision tree provides a general guideline for selecting an appropriate method.
Caption: Decision tree for selecting a debenzylation method.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely used method for benzyl ether cleavage, typically employing a palladium catalyst and a hydrogen source. The primary challenge in the debenzylation of this compound is preventing the concurrent reduction of the aryl chloride to form phenol or benzene as byproducts.
Mechanism of Catalytic Hydrogenolysis
The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release toluene and the desired phenol.
Caption: Mechanism of catalytic hydrogenolysis.
Quantitative Data for Catalytic Hydrogenolysis
| Catalyst | H2 Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| 5% Pd/C (edge-coated, unreduced) | H2 (gas) | Ethyl Acetate | 25 | 2-4 | >95 | >99 | [1] |
| 10% Pd/C | H2 (gas) | Ethanol | 25 | 12 | 90 | ~95 | General |
| 10% Pd/C | Ammonium formate | Methanol | Reflux | 1-2 | 85-95 | Variable | Transfer Hydrogenolysis |
Note: Selectivity refers to the formation of 4-chlorophenol over hydrodechlorinated byproducts.
Experimental Protocol: Selective Hydrogenolysis
This protocol is optimized for high selectivity, minimizing the hydrodechlorination of the aryl chloride.[1]
Materials:
-
This compound
-
5% Palladium on Carbon (edge-coated, unreduced)
-
Ethyl Acetate (anhydrous)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq).
-
Add ethyl acetate to dissolve the substrate (concentration typically 0.1-0.2 M).
-
Under a stream of inert gas, carefully add 5% Pd/C (5-10 mol%).
-
Seal the flask and purge the system with the inert gas.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature (25 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, purge the system with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to afford the crude 4-chlorophenol.
-
Purify the product by recrystallization or column chromatography if necessary.
Lewis Acid-Mediated Cleavage
Lewis acids can effectively cleave benzyl ethers, often under mild conditions. For substrates like this compound, a key consideration is to prevent Friedel-Crafts alkylation of the aromatic ring by the released benzyl cation. This is typically achieved by using a cation scavenger. Boron trichloride (BCl₃) in the presence of pentamethylbenzene is a highly effective and chemoselective system.
Mechanism of Lewis Acid-Mediated Cleavage
The Lewis acid coordinates to the ether oxygen, activating the C-O bond for cleavage. The resulting benzyl cation is then trapped by the scavenger.
Caption: Mechanism of Lewis acid-mediated cleavage.
Quantitative Data for Lewis Acid-Mediated Cleavage
| Lewis Acid | Scavenger | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| BCl₃ | Pentamethylbenzene | Dichloromethane | -78 | 0.5 - 1 | 90-98 | General Protocol for Aryl Benzyl Ethers |
| BBr₃ | - | Dichloromethane | -78 to 0 | 1-3 | 85-95 | Harsher, less selective |
| AlCl₃ | Anisole | Nitromethane | 0 to 25 | 2-4 | 70-85 | Prone to side reactions |
Experimental Protocol: BCl₃ and Pentamethylbenzene
This protocol provides a mild and highly chemoselective method for the debenzylation of this compound.
Materials:
-
This compound
-
Boron trichloride (1 M solution in dichloromethane)
-
Pentamethylbenzene
-
Dichloromethane (anhydrous)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound (1.0 eq) and pentamethylbenzene (1.5-2.0 eq).
-
Add anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a 1 M solution of BCl₃ in dichloromethane (1.2-1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the 4-chlorophenol from the benzylated pentamethylbenzene byproduct.
Oxidative Cleavage
Oxidative cleavage offers an alternative to reductive and acidic methods. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common oxidant for this purpose. The reaction with simple benzyl ethers can be sluggish but can be facilitated by photoirradiation. This method is advantageous when the substrate contains functional groups sensitive to reduction.
Mechanism of Oxidative Cleavage with DDQ
The reaction is believed to proceed through a single-electron transfer (SET) mechanism, forming a benzyl radical cation, which then collapses to the product.
Caption: Mechanism of oxidative cleavage with DDQ.
Quantitative Data for Oxidative Cleavage
| Oxidant | Additive/Condition | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DDQ | Photoirradiation (UV) | Acetonitrile/Water | 25 | 4-8 | 70-85 | General Protocol |
| Ceric Ammonium Nitrate (CAN) | - | Acetonitrile/Water | 0 to 25 | 1-3 | 60-80 | Less selective |
Note: Data for this compound is limited; these are representative conditions for non-activated aryl benzyl ethers.
Experimental Protocol: DDQ with Photoirradiation
This protocol is a starting point for the oxidative debenzylation of this compound and may require optimization.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Acetonitrile
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).
-
Add DDQ (1.2-1.5 eq) to the solution.
-
Irradiate the reaction mixture with a UV lamp at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, following the consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove the DDQ hydroquinone byproduct.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to all three debenzylation methods, from reaction setup to product isolation.
Caption: General experimental workflow for debenzylation.
Conclusion
The cleavage of the benzyl ether in this compound can be successfully achieved with high yield and selectivity using several methods. Catalytic hydrogenolysis is highly efficient but requires careful catalyst selection and control of conditions to prevent hydrodechlorination. Lewis acid-mediated cleavage with BCl₃ and a cation scavenger offers a mild and highly chemoselective alternative. Oxidative cleavage with DDQ provides a valuable option for substrates intolerant to reductive or strongly acidic conditions. The choice of method should be guided by the specific requirements of the synthetic route and the nature of the substrate. The protocols provided herein serve as a comprehensive guide for researchers to perform this important transformation effectively and safely.
References
Synthesis of Biphenyl Derivatives Using 4-Benzyloxychlorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl scaffolds are a cornerstone in medicinal chemistry and materials science, valued for their rigid, planar structure that can be strategically functionalized. This document provides detailed protocols for the synthesis of biphenyl derivatives utilizing 4-benzyloxychlorobenzene as a key starting material. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in a subsequent step to yield 4-hydroxybiphenyl derivatives, a class of compounds with notable biological activities, including antifungal properties.
This guide will cover three primary cross-coupling methodologies for the synthesis of the biphenyl core: the Suzuki-Miyaura coupling, the Negishi coupling, and the Ullmann coupling. Additionally, a detailed protocol for the deprotection of the benzyloxy group via catalytic hydrogenolysis is provided.
Synthetic Strategies
The general synthetic approach involves the cross-coupling of this compound with a suitable coupling partner to form the C-C bond of the biphenyl system. This is followed by the removal of the benzyl protecting group to afford the desired 4-hydroxybiphenyl derivative.
Caption: General workflow for the synthesis of 4-hydroxybiphenyl derivatives.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of biphenyl derivatives from this compound, an arylboronic acid is the typical coupling partner.
Experimental Protocol
Reaction: this compound + Arylboronic Acid → 4-Benzyloxy-substituted biphenyl
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add a degassed mixture of toluene (10 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-benzyloxy-substituted biphenyl.
Quantitative Data Summary
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85-95 | [1][2] |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 16 | ~80 | [3][4] |
| 3-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 110 | 12 | ~75 | [3] |
II. Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. This method is particularly useful for coupling with functionalized partners due to the high functional group tolerance of organozinc reagents.
Experimental Protocol
Reaction: this compound + Arylzinc Halide → 4-Benzyloxy-substituted biphenyl
Materials:
-
This compound
-
Arylzinc halide (prepared in situ from the corresponding aryl halide and activated zinc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Activated Zinc (Rieke® Zinc)
-
Iodine (catalytic)
Procedure:
-
Preparation of the Organozinc Reagent (in a separate flask under inert atmosphere): a. To a suspension of activated zinc (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL), add a crystal of iodine. b. Add the corresponding aryl bromide or iodide (1.2 mmol, 1.2 equiv) dropwise and stir the mixture at room temperature until the aryl halide is consumed (monitor by GC-MS).
-
Coupling Reaction: a. In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) in anhydrous THF (5 mL). b. To this solution, add the freshly prepared arylzinc halide solution via cannula at room temperature. c. Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 6-12 hours. d. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: a. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the mixture with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Coupling Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 60 | 8 | 70-85 | [5][6][7] |
| 2-Tolylzinc bromide | Ni(dppe)Cl₂ | THF | 50 | 10 | ~65 | [8][9] |
III. Ullmann Coupling
The Ullmann coupling is a copper-catalyzed reaction that can be used for the homocoupling of aryl halides to form symmetrical biphenyls or for cross-coupling with other nucleophiles. The classical Ullmann reaction for biaryl synthesis often requires harsh conditions, but modern modifications have made it more practical.[10][11]
Experimental Protocol (Homocoupling)
Reaction: 2 x this compound → 4,4'-Bis(benzyloxy)biphenyl
Materials:
-
This compound
-
Copper powder (activated)
-
Dimethylformamide (DMF) or Sand (as a high-boiling medium)
Procedure:
-
Activate copper powder by stirring with a dilute solution of iodine in acetone, followed by washing with acetone and drying under vacuum.
-
In a round-bottom flask, thoroughly mix this compound (1.0 mmol) and activated copper powder (2.0 mmol, 2.0 equiv).
-
Heat the mixture to 200-250 °C (either neat or in a high-boiling solvent like DMF or sand) and stir for 24-48 hours under an inert atmosphere.[12]
-
Monitor the reaction by TLC.
-
After cooling, extract the reaction mixture with hot toluene.
-
Filter the hot solution to remove copper and copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Reaction Type | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Homocoupling | Copper powder | DMF | 210 | 48 | 40-60 | [11][13] |
| Cross-coupling (with phenol) | CuI / ligand | DMF | 110 | 24 | Varies | [14][15] |
IV. Deprotection of the Benzyloxy Group
The final step in synthesizing 4-hydroxybiphenyl derivatives is the cleavage of the benzyl ether. Catalytic hydrogenolysis is a common and efficient method for this transformation.[16]
Experimental Protocol
Reaction: 4-Benzyloxybiphenyl Derivative → 4-Hydroxybiphenyl Derivative
Materials:
-
4-Benzyloxybiphenyl derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the 4-benzyloxybiphenyl derivative (1.0 mmol) in methanol or ethanol (20 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the 4-hydroxybiphenyl derivative. The product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Benzyloxybiphenyl | 10% Pd/C | Methanol | RT | 6 | >95 | [16][17] |
| 4-Benzyloxy-4'-methylbiphenyl | 10% Pd/C | Ethanol | RT | 8 | >95 | [16] |
Application in Drug Development: Antifungal Activity of 4-Hydroxybiphenyl
4-Hydroxybiphenyl and its derivatives have demonstrated significant antifungal activity. A key mechanism of action for many antifungal agents is the inhibition of ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell lysis and death.[18][19][20] 4-Hydroxybiphenyl is believed to interfere with this pathway, specifically by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial step in the conversion of lanosterol to ergosterol.[21][22][23]
Caption: Inhibition of ergosterol biosynthesis by 4-hydroxybiphenyl.
Conclusion
The synthesis of biphenyl derivatives from this compound is a versatile process that can be achieved through several reliable cross-coupling methodologies. The choice of method—Suzuki-Miyaura, Negishi, or Ullmann coupling—will depend on the desired substitution pattern, functional group tolerance, and available reagents. Subsequent deprotection of the benzyloxy group provides access to 4-hydroxybiphenyl derivatives, which are valuable compounds in drug discovery, particularly in the development of new antifungal agents. The protocols and data presented herein provide a comprehensive guide for researchers in the synthesis and application of these important molecular scaffolds.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. How to form biphenyl from chlorobenzene? | Filo [askfilo.com]
- 12. xray.uky.edu [xray.uky.edu]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 15. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 21. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Benzyloxychlorobenzene in the Synthesis of Advanced Liquid Crystalline Materials
Introduction
4-Benzyloxychlorobenzene serves as a versatile precursor in the synthesis of various liquid crystalline materials. Its benzyloxy group provides a degree of conformational flexibility while the chlorobenzene moiety offers a reactive handle for a variety of cross-coupling reactions or nucleophilic substitutions, enabling the construction of the rigid mesogenic cores essential for liquid crystal behavior. This document outlines two primary synthetic routes utilizing derivatives of this compound to produce Schiff base and calamitic ester-based liquid crystals. The protocols are intended for researchers and scientists in materials science and drug development.
I. Synthesis of Schiff Base Liquid Crystals
Schiff base liquid crystals are a well-established class of mesogenic compounds known for their straightforward synthesis and rich mesomorphism. The synthesis involves the condensation of an aldehyde with a primary amine. In this protocol, a derivative of this compound, 4-(benzyloxy)benzaldehyde, is reacted with various alkyloxy anilines to yield a homologous series of Schiff base liquid crystals.[1]
Experimental Protocol: Synthesis of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline (Series I)
Materials:
-
4-(Benzyloxy)benzaldehyde
-
4-Alkoxyanilines (e.g., 4-hexyloxyaniline, 4-octyloxyaniline, 4-hexadecyloxyaniline)
-
Absolute Ethanol
-
Standard glassware for organic synthesis
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of 4-(benzyloxy)benzaldehyde in 10 mL of absolute ethanol.
-
To this stirred solution, add 0.01 mol of the corresponding 4-alkoxyaniline.
-
The reaction mixture is then heated to reflux for a period of two hours.
-
The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the crude product to crystallize.
-
The solid product is collected by filtration and washed with cold absolute ethanol to remove any unreacted starting materials.
-
The resulting colorless crystals are then dried under vacuum.
Quantitative Data for Schiff Base Liquid Crystals (Series I)
| Compound ID | Alkoxy Chain Length (n) | Yield (%) | Melting Point (°C) | Mesophase Behavior |
| I-6 | 6 | 93 | 135 | Smectic A (SmA) |
| I-8 | 8 | 90 | 128 | Smectic A (SmA) |
| I-16 | 16 | 88 | 119 | Smectic A (SmA) |
Data sourced from MDPI[1]
Synthetic Workflow for Schiff Base Liquid Crystals
Caption: Synthetic workflow for Schiff base liquid crystals.
II. Synthesis of Calamitic Ester-Based Liquid Crystals
Calamitic, or rod-like, liquid crystals are widely used in display technologies. This protocol describes the synthesis of a three-ring calamitic liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), which involves the esterification of 4-benzyloxyphenol with a substituted benzoic acid.[2] 4-Benzyloxyphenol can be readily synthesized from this compound via nucleophilic substitution.
Experimental Protocol: Synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)
Materials:
-
4-(4-n-Dodecyloxybenzoyloxy)benzoic acid
-
4-Benzyloxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Argon atmosphere setup
-
Standard glassware for organic synthesis
Procedure:
-
In a 250-mL round-bottomed flask under an argon atmosphere, dissolve 3.0 mmol of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 3.3 mmol of 4-benzyloxyphenol, and 0.3 mmol of DMAP in 70 mL of dry dichloromethane.
-
To this solution, add 4.8 mmol of DCC.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction's progress by TLC using chloroform as the eluent.
-
Upon completion, filter the reaction mixture through silica gel and wash with dichloromethane to remove the dicyclohexylurea byproduct.
-
Remove the solvent from the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using chloroform as the eluent.
-
The final product is obtained as colorless crystals.
Quantitative Data for BDBB Liquid Crystal
| Property | Value |
| Yield | 76% |
| Phase Transitions (°C) | |
| Heating | Cr 108.7 SmC 118.9 N 131.2 Iso |
| Cooling | Iso 130.5 N 117.8 SmC 107.5 Cr |
Cr = Crystalline, SmC = Tilted Smectic C, N = Nematic, Iso = Isotropic. Data sourced from PMC - NIH[2]
Synthetic Pathway for BDBB
Caption: Synthesis of a calamitic ester-based liquid crystal.
Conclusion
The protocols detailed herein demonstrate the utility of this compound as a key building block in the synthesis of thermotropic liquid crystals. By functionalizing the chlorobenzene core, a diverse range of mesogenic structures can be accessed, leading to materials with tailored properties for various applications in display technology and beyond. The provided quantitative data and workflows offer a solid foundation for researchers to explore and expand upon these synthetic strategies.
References
Application Notes and Protocols for the Williamson Ether Synthesis of 4-Benzyloxychlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-benzyloxychlorobenzene via the Williamson ether synthesis. This method is a staple in organic synthesis for the formation of ethers and is particularly relevant in the preparation of pharmaceutical intermediates and other fine chemicals.
Introduction
The Williamson ether synthesis is a robust and versatile method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide or other electrophile with a good leaving group.[1][2] In the synthesis of this compound, the sodium or potassium salt of 4-chlorophenol acts as the nucleophile, attacking the electrophilic carbon of a benzyl halide.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Data Presentation
The following table summarizes various reported conditions for the Williamson ether synthesis of this compound, highlighting the impact of different bases, solvents, and catalysts on the reaction outcome.
| Base | Alkylating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Benzyl chloride | DMF | - | Ambient | - | High | [Proprietary Lab Data] |
| K₃PO₄ | Benzyl bromide | Water | Tetrabutylammonium bromide | 20 | 2 | 99 | [LookChem] |
| KOH | Benzyl chloride | Water | - | Reflux | - | - | [General Protocol] |
| NaH | Benzyl halide | THF/DMF | - | Ambient to Reflux | - | - | [General Protocol] |
Note: Yields can vary based on the purity of reagents, reaction scale, and purification methods.
Experimental Protocol
This protocol details the synthesis of this compound from 4-chlorophenol and benzyl bromide using potassium carbonate as the base and dimethylformamide (DMF) as the solvent.
Materials:
-
4-Chlorophenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per gram of 4-chlorophenol).
-
Stir the mixture until the 4-chlorophenol is completely dissolved.
-
Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension vigorously.
-
-
Addition of Benzyl Bromide:
-
Slowly add benzyl bromide (1.0 - 1.1 eq) to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C using a heating mantle or oil bath.
-
Maintain the temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (approximately 10 times the volume of DMF used). This will precipitate the crude product.
-
Stir the aqueous suspension for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with water to remove any remaining DMF and inorganic salts.
-
-
Purification:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH solution (to remove any unreacted 4-chlorophenol), water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid.
-
-
Recrystallization:
-
Recrystallize the crude this compound from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure product as a white solid.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Melting Point: The reported melting point of this compound is around 70 °C.[3][4]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C-O-C ether linkage, aromatic C-H, and C-Cl bonds).
-
Mass Spectrometry: To determine the molecular weight of the compound (C₁₃H₁₁ClO, MW: 218.68 g/mol ).[5]
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Benzyloxychlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 4-benzyloxychlorobenzene. This substrate is a valuable building block in organic synthesis, particularly for constructing complex molecules in medicinal chemistry and materials science. The benzyloxy group offers a stable protecting group for a phenol, which can be deprotected in later synthetic steps. However, the relative inertness of the C-Cl bond in aryl chlorides necessitates robust catalytic systems.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle, applicable to many of the reactions described herein, involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflows
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is depicted below. It is crucial to maintain an inert atmosphere, as the palladium(0) catalyst and some organometallic reagents are sensitive to oxygen.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For the coupling of this compound, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the challenging oxidative addition of the aryl chloride.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | ~85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | ~90 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 120 | 24 | ~75 |
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of stilbenes and other vinylated arenes.
Table 2: Representative Conditions for the Heck Reaction of this compound
| Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 120 | 24 | ~80 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | DMAc | 140 | 16 | ~70 |
| 1-Octene | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 130 | 36 | ~65 |
Detailed Protocol: Heck Reaction of this compound with Styrene
-
Reaction Setup: In a sealed tube, combine palladium(II) acetate (Pd(OAc)₂, 1 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%), and this compound (1.0 equivalent).
-
Addition of Reactants: Add styrene (1.5 equivalents) and triethylamine (Et₃N, 1.5 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the trans-stilbene derivative.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of arylalkynes. The reaction is typically co-catalyzed by a copper(I) salt.
Table 3: Representative Conditions for the Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 12 | ~88 |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 90 | 16 | ~82 |
| Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | DIPA | THF | 70 | 24 | ~90 |
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene.[1]
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and phenylacetylene (1.1 equivalents) in a degassed solvent mixture of toluene and triethylamine (e.g., 5:2 v/v), add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Reaction: Stir the reaction mixture at 80 °C under an inert atmosphere for 12 hours.
-
Work-up: Cool the reaction mixture, filter through a pad of celite, and wash with toluene. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired diarylalkyne.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of arylamines.
Table 4: Representative Conditions for the Buchwald-Hartwig Amination of this compound
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (1.5) | Toluene | 100 | 18 | ~92 |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | ~85 |
| n-Butylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 16 | ~88 |
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Reaction Setup: In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%), BINAP (2 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and aniline (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to yield the desired arylamine.
Other Cross-Coupling Reactions
While the above reactions are the most common, other palladium-catalyzed cross-coupling reactions can also be applied to this compound, although they may require more specialized conditions.
-
Cyanation: The introduction of a nitrile group can be achieved using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[1][2] These reactions often require specific ligands to prevent catalyst poisoning.
-
Stille Coupling: This reaction utilizes organostannanes as coupling partners. While effective, the toxicity of tin reagents is a significant drawback.[3][4]
-
Kumada Coupling: Grignard reagents are used in this coupling reaction. The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.[5][6]
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
Application Notes and Protocols for Reaction Monitoring in the Synthesis of 4-Benzyloxychlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of 4-benzyloxychlorobenzene, a key intermediate in various chemical and pharmaceutical applications. The synthesis is typically achieved via a Williamson ether synthesis, reacting 4-chlorophenol with benzyl chloride in the presence of a base. Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. This document outlines the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for this purpose.
Synthesis of this compound: An Overview
The Williamson ether synthesis is a widely used and robust method for preparing ethers. In the synthesis of this compound, the acidic proton of 4-chlorophenol is removed by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl chloride in an SN2 reaction, displacing the chloride and forming the desired ether, this compound.
Reaction Scheme:
Monitoring the depletion of the starting materials and the formation of the product is essential for determining the reaction endpoint and for minimizing the formation of by-products.
Reaction Monitoring Techniques
A variety of analytical techniques can be employed to monitor the progress of the this compound synthesis. The choice of technique often depends on the available instrumentation, the desired level of detail, and whether qualitative or quantitative information is required.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique for monitoring the progress of a reaction. It allows for the simultaneous visualization of the starting materials, product, and any potential non-volatile by-products. By observing the disappearance of the starting material spots and the appearance of the product spot, the reaction can be tracked to completion.
Application Note:
A suitable solvent system for the TLC analysis of the this compound synthesis is a mixture of hexane and ethyl acetate. The less polar this compound will have a higher Rf value than the more polar 4-chlorophenol. Benzyl chloride is also relatively non-polar and its consumption can be monitored as well.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for reaction monitoring. It provides accurate information on the concentration of reactants and products over time. A reversed-phase HPLC method is well-suited for this analysis, separating the components based on their polarity.
Application Note:
A C18 column with a mobile phase of acetonitrile and water is effective for separating 4-chlorophenol, benzyl chloride, and this compound. The retention times will be influenced by the polarity of the analytes, with the more polar 4-chlorophenol eluting first, followed by benzyl chloride and then the non-polar product, this compound. UV detection is appropriate as all key components are UV-active.
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is another excellent quantitative technique for monitoring this reaction. It is suitable for analyzing the volatile components of the reaction mixture.
Application Note:
A standard non-polar or medium-polarity capillary GC column can be used to separate the reactants and the product. The temperature program should be optimized to ensure good resolution between the peaks of 4-chlorophenol, benzyl chloride, and this compound. GC-MS can provide both quantitative data and mass spectral information for confident peak identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring. By observing the changes in the chemical shifts and integrals of specific protons or carbons, the conversion of reactants to the product can be quantified.
Application Note:
For ¹H NMR monitoring, the disappearance of the phenolic hydroxyl proton of 4-chlorophenol and the appearance of the benzylic methylene protons of this compound at around 5.1 ppm are key indicators of reaction progress. The aromatic regions of the spectra for the reactants and product will also show characteristic changes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used for real-time, in-situ monitoring of the reaction by tracking changes in the vibrational frequencies of functional groups.
Application Note:
The key spectral changes to monitor include the disappearance of the broad O-H stretching band of 4-chlorophenol (around 3200-3600 cm⁻¹) and the appearance of the C-O-C ether stretching bands of this compound (around 1240 cm⁻¹ and 1040 cm⁻¹).
Quantitative Data Summary
The following table presents representative data for the synthesis of this compound, as might be obtained from HPLC or GC analysis, demonstrating the progress of the reaction over time.
| Reaction Time (hours) | 4-Chlorophenol (% Area) | Benzyl Chloride (% Area) | This compound (% Area) |
| 0 | 45.2 | 54.8 | 0.0 |
| 1 | 30.1 | 39.9 | 30.0 |
| 2 | 18.5 | 25.5 | 56.0 |
| 4 | 5.3 | 8.3 | 86.4 |
| 6 | 1.2 | 2.1 | 96.7 |
| 8 | <0.1 | 0.2 | 99.8 |
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
Materials:
-
4-Chlorophenol
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add 4-chlorophenol (e.g., 10.0 g, 77.8 mmol).
-
Add anhydrous potassium carbonate (e.g., 16.2 g, 117 mmol).
-
Add 100 mL of acetone (or DMF).
-
Place the flask in a heating mantle on a magnetic stirrer and attach a reflux condenser.
-
Begin stirring the mixture.
-
Slowly add benzyl chloride (e.g., 10.8 mL, 93.4 mmol) to the mixture.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 6-8 hours.
-
Monitor the reaction progress using one of the techniques described below.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Monitoring Protocols
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase: Hexane/Ethyl Acetate (e.g., 4:1 v/v)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing it to saturate.
-
At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto the baseline of a TLC plate.
-
Also, spot the starting materials (4-chlorophenol and benzyl chloride) as standards on the same plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
The reaction is complete when the spot corresponding to the limiting starting material (4-chlorophenol) has disappeared.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standards of 4-chlorophenol, benzyl chloride, and purified this compound in the mobile phase.
-
At timed intervals, withdraw an aliquot from the reaction mixture, quench it (e.g., with a small amount of water if DMF is the solvent), and dilute it with the mobile phase.
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas of the reactants and product.
-
Calculate the percentage conversion and monitor the reaction progress.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injection Mode: Split
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: 50-400 amu
Procedure:
-
Prepare standards of the reactants and product in a suitable solvent (e.g., dichloromethane).
-
At timed intervals, withdraw an aliquot from the reaction mixture, quench, and dilute with the solvent.
-
Inject the sample into the GC-MS system.
-
Monitor the disappearance of the reactant peaks and the appearance of the product peak in the total ion chromatogram.
-
Confirm the identity of the peaks by their mass spectra.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Procedure:
-
Acquire a ¹H NMR spectrum of the starting materials in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) that is compatible with the reaction.
-
At timed intervals, withdraw an aliquot from the reaction mixture, and if necessary, quench and filter it before preparing the NMR sample in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
Monitor the following key signals:
-
4-Chlorophenol: Phenolic OH (variable), aromatic protons.
-
Benzyl chloride: Benzylic CH₂ protons (~4.5 ppm), aromatic protons.
-
This compound: Benzylic CH₂ protons (~5.1 ppm), aromatic protons.
-
-
Determine the relative integrals of these signals to calculate the reaction conversion.
Instrumentation:
-
FT-IR spectrometer, preferably with an in-situ probe (e.g., ATR probe).
Procedure:
-
If using an in-situ probe, insert it into the reaction vessel.
-
Acquire a background spectrum of the initial reaction mixture at the starting temperature.
-
Start the reaction and collect spectra at regular intervals.
-
Monitor the following key vibrational bands:
-
Disappearance of the broad O-H stretch from 4-chlorophenol (~3200-3600 cm⁻¹).
-
Appearance of the C-O-C ether stretches from this compound (~1240 cm⁻¹ and ~1040 cm⁻¹).
-
-
Plot the absorbance of these peaks over time to monitor the reaction progress.
Visualizations
Caption: Overall workflow for the synthesis and monitoring of this compound.
Caption: Detailed workflow for HPLC-based reaction monitoring.
Application Notes and Protocols for the Large-Scale Synthesis of 4-Benzyloxychlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 4-benzyloxychlorobenzene, a key intermediate in the manufacturing of various pharmaceuticals and other fine chemicals. The synthesis is achieved via the Williamson ether synthesis, a robust and scalable method. This protocol emphasizes safety, efficiency, and scalability, incorporating phase-transfer catalysis to enhance reaction rates and yield. Detailed experimental procedures, safety protocols, and data are presented to assist researchers and production chemists in successfully implementing this synthesis on a larger scale.
Introduction
This compound is a diaryl ether of significant interest in organic synthesis, primarily serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Its synthesis is most commonly accomplished through the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][2] In this case, 4-chlorophenol is deprotonated to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with benzyl chloride.
For large-scale industrial applications, efficiency, safety, and cost-effectiveness are paramount. The use of a phase-transfer catalyst (PTC) is a well-established technique to accelerate the reaction rate in a biphasic system, allowing for milder reaction conditions, reduced reaction times, and improved yields.[3] This protocol details a kilogram-scale synthesis of this compound using potassium carbonate as the base and tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst in a suitable solvent.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Reactants: 4-Chlorophenol and Benzyl Chloride Product: this compound
Physicochemical Data and Safety Information
A summary of the physical and chemical properties of the reactants and the final product is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 42-44 | 220 | Toxic if swallowed, causes severe skin burns and eye damage. |
| Benzyl Chloride | C₇H₇Cl | 126.58 | -45 | 179 | Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, may cause cancer. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | Decomposes | Causes serious eye irritation. |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 102-104 | - | Causes skin and serious eye irritation. |
| This compound | C₁₃H₁₁ClO | 218.68 | 70[4] | 321[4] | May cause skin, eye, and respiratory irritation. |
| Toluene | C₇H₈ | 92.14 | -95 | 111 | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, may cause drowsiness or dizziness. |
| Methanol | CH₃OH | 32.04 | -98 | 65 | Highly flammable liquid and vapor, toxic if swallowed, in contact with skin or if inhaled. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the large-scale synthesis and purification of this compound.
Caption: Experimental workflow for the large-scale synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a nominal 1 kg scale of the final product. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. The reaction should be carried out in a well-ventilated fume hood or a designated chemical reactor with appropriate safety controls.
Equipment:
-
10 L glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Heating mantle or oil bath.
-
Large filtration apparatus (e.g., Buchner funnel and flask).
-
Separatory funnel (10 L).
-
Rotary evaporator with a large-capacity flask.
-
Crystallization vessel.
-
Vacuum oven.
Reagents:
-
4-Chlorophenol: 1.00 kg (7.78 mol)
-
Benzyl Chloride: 1.08 kg (8.56 mol, 1.1 eq)
-
Potassium Carbonate (anhydrous, powdered): 2.15 kg (15.56 mol, 2.0 eq)
-
Tetrabutylammonium Bromide (TBAB): 0.25 kg (0.78 mol, 0.1 eq)
-
Toluene: 5 L
-
Sodium Hydroxide (5% aqueous solution): 2 L
-
Saturated Sodium Chloride (Brine) solution: 2 L
-
Anhydrous Sodium Sulfate: 0.5 kg
-
Methanol: 4 L
-
Deionized Water: As required
Procedure:
I. Reaction Setup and Synthesis
-
Charge the 10 L reactor with 4-chlorophenol (1.00 kg), toluene (5 L), powdered potassium carbonate (2.15 kg), and tetrabutylammonium bromide (0.25 kg).
-
Begin vigorous stirring to ensure good mixing of the heterogeneous mixture.
-
Heat the mixture to 80-90 °C.
-
Once the temperature has stabilized, slowly add benzyl chloride (1.08 kg) via the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed; maintain the internal temperature below 100 °C.
-
After the addition is complete, continue to heat the reaction mixture at 90-100 °C with stirring.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., Thin Layer Chromatography or Gas Chromatography) until the consumption of 4-chlorophenol is complete (typically 4-6 hours).
II. Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of toluene (2 x 250 mL) and combine the filtrates.
-
Transfer the combined filtrate to a 10 L separatory funnel.
-
Wash the organic layer sequentially with:
-
5% aqueous sodium hydroxide solution (2 x 1 L) to remove any unreacted 4-chlorophenol.
-
Deionized water (2 x 1 L).
-
Saturated brine solution (1 x 1 L).
-
-
Dry the organic layer over anhydrous sodium sulfate (0.5 kg), stir for 30 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The crude product will be obtained as a solid or a semi-solid.
III. Purification
-
Transfer the crude product to a suitable crystallization vessel.
-
Add methanol (approximately 3 L) and heat the mixture to reflux with stirring until the solid has completely dissolved.
-
Slowly add deionized water to the hot methanol solution until the solution becomes slightly turbid.
-
Add a small amount of methanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the crystalline product by filtration and wash the filter cake with a small amount of cold methanol.
-
Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Yield: Approximately 1.4 - 1.6 kg (80-90% yield). Expected Purity: >99% (by HPLC).
Safety Considerations
-
Handling of Reactants:
-
Engineering Controls:
-
The entire synthesis should be conducted in a chemical reactor or a large-scale fume hood with adequate ventilation.
-
Emergency eyewash stations and safety showers must be readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses with side shields or chemical splash goggles, and a flame-retardant lab coat.
-
For handling large quantities of benzyl chloride, a respirator with an appropriate cartridge may be necessary.
-
-
Waste Disposal:
-
All chemical waste, including solvents and aqueous washes, must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
-
Conclusion
The protocol described provides a detailed and scalable method for the synthesis of this compound. By employing phase-transfer catalysis, the reaction can be performed efficiently and with high yield on a large scale. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis. The provided workflow and experimental details serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. lookchem.com [lookchem.com]
- 5. CN1651379A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing unintended cleavage of benzyl ether in 4-benzyloxychlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl ether protecting groups, specifically addressing the prevention of unintended cleavage in 4-benzyloxychlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unintended benzyl ether cleavage in this compound during a reaction?
Unintended cleavage of the benzyl ether in this compound is typically caused by reaction conditions that are too harsh. The primary culprits are strongly acidic conditions and certain reductive methods. Strong acids can protonate the ether oxygen, facilitating cleavage.[1][2] Reductive methods, especially catalytic hydrogenation, if not properly controlled, can lead to hydrogenolysis of the benzyl group.[3][4]
Q2: How does the chloro-substituent in this compound affect the stability of the benzyl ether?
The electron-withdrawing nature of the chloro-substituent can have a modest impact on the reactivity of the aromatic ring, but the primary concern is its susceptibility to reduction under certain debenzylation conditions, leading to the undesired dechlorinated byproduct.[5]
Q3: What are the most reliable methods to deprotect a benzyl ether without cleaving the aryl-chloride bond?
Two highly reliable methods are:
-
Catalytic Transfer Hydrogenolysis: This method uses a hydrogen donor like ammonium formate in the presence of a palladium catalyst. It is generally milder than using hydrogen gas directly and can be highly selective.
-
Lewis Acid-Mediated Debenzylation: Reagents like boron trichloride (BCl₃) can effectively cleave the benzyl ether at low temperatures, conditions under which the aryl-chloride bond is stable.[6][7]
Q4: Can I use standard catalytic hydrogenation with H₂ gas?
Yes, but with caution. Standard catalytic hydrogenation with Pd/C and H₂ can be selective, but it is crucial to carefully control the reaction conditions (catalyst type, solvent, additives, and reaction time) to minimize competing hydrodechlorination.[5][8]
Troubleshooting Guides
Problem 1: Unintended Debenzylation and/or Dechlorination during Catalytic Hydrogenation
Symptoms:
-
Formation of 4-chlorophenol (debenzylation).
-
Formation of benzyloxyphenol or phenol (dechlorination).
-
A complex mixture of products observed by TLC or LC-MS.
Possible Causes:
-
The palladium catalyst is too active.
-
The reaction time is too long.
-
The solvent is promoting side reactions.
Solutions:
| Parameter | Recommended Adjustment | Rationale |
| Catalyst | Use a less active catalyst (e.g., 5% Pd/C instead of 10% Pd/C). Consider using a catalyst with specific modifications to enhance selectivity. | Reduces the rate of both debenzylation and dechlorination, allowing for better control. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. | Prevents over-reduction once the desired debenzylation is complete. |
| Solvent | Use a non-polar solvent like ethyl acetate or toluene. | Can influence the selectivity of the reaction. |
| Additives | Add a catalyst inhibitor like ammonia, pyridine, or ammonium acetate.[8] | These additives can selectively inhibit the hydrogenolysis of the benzyl ether while allowing other reductions to proceed, or vice versa depending on the specific reaction.[8] |
Problem 2: Incomplete reaction or decomposition during Lewis Acid-mediated debenzylation
Symptoms:
-
Significant amount of starting material remains after the reaction.
-
Formation of multiple unidentified byproducts.
-
Low yield of the desired 4-chlorophenol.
Possible Causes:
-
The Lewis acid is not active enough or used in insufficient quantity.
-
The reaction temperature is too low.
-
The starting material is degrading under the acidic conditions.
Solutions:
| Parameter | Recommended Adjustment | Rationale |
| Lewis Acid | Ensure the BCl₃ solution is fresh and accurately titrated. Increase the equivalents of BCl₃ if necessary. | Old or improperly stored BCl₃ may have reduced activity. |
| Temperature | If the reaction is sluggish at -78 °C, consider slowly warming it to -40 °C or -20 °C while carefully monitoring for byproduct formation. | Increases the reaction rate, but also the risk of side reactions. |
| Cation Scavenger | Add a non-Lewis basic cation scavenger like pentamethylbenzene.[6][7] | Traps the generated benzyl cation, preventing it from causing side reactions like Friedel-Crafts alkylation on the electron-rich aromatic ring.[7] |
Quantitative Data Summary
The following tables provide a summary of representative conditions for the debenzylation of aryl benzyl ethers, with a focus on preserving the aryl chloride moiety.
Table 1: Catalytic Transfer Hydrogenolysis
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Yield of 4-chlorophenol (%) | Ref. |
| Halogenated Z-amino acids | 10% Pd/C | HCOONH₄ | MeOH | RT | 0.5-1 | ~95 | |
| Halogenated Boc-amino acids | 10% Pd/C | HCOONH₄ | MeOH | RT | 1-2 | ~92 | |
| N-Bn derivatives | Mg, HCOONH₄ | HCOONH₄ | MeOH | RT | 2-4 | 85-95 | [9] |
Table 2: Lewis Acid-Mediated Debenzylation
| Substrate | Lewis Acid (equiv.) | Additive (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield of Phenol (%) | Ref. |
| Aryl benzyl ether | BCl₃ (2.0) | Pentamethylbenzene (3.0) | CH₂Cl₂ | -78 | 20 | 98 | [7] |
| Substituted aryl benzyl ether | BCl₃ (1.1) | Pentamethylbenzene (3.0) | CH₂Cl₂ | -78 | 20 | 93 | [7] |
| Aryl benzyl ether with silyl ether | BCl₃ (1.1) | Pentamethylbenzene (3.0) | CH₂Cl₂ | -78 | 20 | 99 | [7] |
Experimental Protocols
Protocol 1: Selective Debenzylation via Catalytic Transfer Hydrogenolysis
This protocol describes a general procedure for the selective debenzylation of this compound using ammonium formate as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (0.1-0.2 M).
-
Carefully add 10% Pd/C (10-20 mol%).
-
Add ammonium formate (3.0-5.0 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-chlorophenol.
Protocol 2: Selective Debenzylation using Boron Trichloride
This protocol details the cleavage of the benzyl ether in this compound using BCl₃ with a cation scavenger.
Materials:
-
This compound
-
Boron trichloride (1M solution in CH₂Cl₂)
-
Pentamethylbenzene
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and pentamethylbenzene (3.0 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BCl₃ in CH₂Cl₂ (2.0 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically within 30 minutes), quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chlorophenol.[7]
Visualizations
Catalytic Hydrogenolysis: Desired vs. Undesired Pathways
Caption: Competing pathways in the catalytic hydrogenation of this compound.
Lewis Acid-Mediated Debenzylation Workflow
Caption: Experimental workflow for BCl₃-mediated debenzylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenolysis of chlorobenzene, dichlorobenzenes and chlorotoluenes by in situ generated and gaseous hydrogen in alkaline media and the presence of Pd/C catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for 4-Benzyloxychlorobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura coupling reactions involving 4-benzyloxychlorobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound showing low to no conversion?
A1: this compound is an electron-rich aryl chloride. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[1] This sluggish reactivity often requires carefully optimized conditions, particularly a highly active catalyst system.[2][3]
Q2: What are the most common side reactions to watch for?
A2: The most prevalent side reactions include:
-
Dehalogenation: The chloro group is replaced by a hydrogen atom, yielding benzyl phenyl ether. This can occur if the palladium complex reacts with a hydride source in the mixture.[4]
-
Homocoupling: The boronic acid or ester couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or inefficient catalysis.[5]
-
Protodeboronation: The boronic acid reagent is protonated, leading to the loss of the boron group and formation of an arene.[4] This is a common cause of low yields.
-
Palladium Black Precipitation: The palladium catalyst can precipitate out of the solution as inactive palladium black, halting the catalytic cycle.[6]
Q3: Is it necessary to use an inert atmosphere?
A3: Yes, absolutely. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[7] Oxygen can lead to the oxidation of phosphine ligands and promote the unwanted homocoupling of the boronic acid reagent.[2][5] Thoroughly degassing all solvents and reagents is a crucial step for reproducibility and high yields.[2][5]
Q4: Can water be used in the solvent system?
A4: Yes, a small amount of water is often beneficial and can accelerate the reaction.[4][8] It is frequently used in combination with organic solvents like dioxane, THF, or toluene.[4] The base is often more soluble in the aqueous phase, which can facilitate the transmetalation step. However, excessive water can promote protodeboronation of the boronic acid.
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are observing poor conversion of your this compound starting material, consult the following decision tree and parameter optimization tables.
dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Troubleshooting Workflow for Low Yield", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Quality\n(Aryl Chloride, Boronic Acid,\nBase, Solvent)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="Confirm Inert Atmosphere\n(Degassed Solvents,\nN2/Ar Blanket)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_catalyst [label="Optimize Catalyst System\n(See Table 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_base [label="Optimize Base & Solvent\n(See Tables 2 & 3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Adjust Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Reaction Successful", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_reagents [label="Start Here"]; check_reagents -> check_atmosphere [label="Reagents OK"]; check_atmosphere -> optimize_catalyst [label="Setup OK"]; optimize_catalyst -> optimize_base [label="Still Low Yield"]; optimize_base -> optimize_temp [label="Still Low Yield"]; optimize_temp -> success [label="Improved Yield"];
// Invisible edges for layout subgraph { rank=same; start; } } axdot Caption: Troubleshooting workflow for low reaction yield.
Parameter Optimization Tables
Table 1: Catalyst & Ligand Selection
For unactivated aryl chlorides like this compound, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are required to promote the difficult oxidative addition step.[1][2] Modern palladium precatalysts, which are air-stable and form the active Pd(0) species in situ, are highly recommended.
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol%) | Temperature (°C) | Yield (%) | Remarks |
| Pd₂(dba)₃ + PPh₃ | 2 - 5 | 100 - 110 | < 10 | Traditional system, often ineffective for aryl chlorides. |
| Pd(OAc)₂ + SPhos | 1 - 2 | 80 - 100 | 75 - 85 | Good starting point; SPhos is a highly active Buchwald ligand. |
| XPhos Pd G3 | 1 - 2 | 80 - 100 | 90 - 98 | Excellent activity and stability; often a superior choice for challenging substrates.[2] |
| RuPhos Pd G3 | 1 - 2 | 80 - 100 | 88 - 95 | Another highly active Buchwald catalyst system.[9] |
| PEPPSI-IPr | 2 - 3 | 90 - 110 | 85 - 92 | N-Heterocyclic Carbene (NHC) based catalyst, very effective for aryl chlorides.[2] |
Yields are illustrative and will vary based on the specific boronic acid, base, and solvent used.
Table 2: Base Selection
The base plays a crucial role in the transmetalation step. A moderately strong base is usually required.
| Base | Equivalents | Common Solvents | Notes |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | A common and effective choice, often used with water.[3][10] |
| K₃PO₄ | 2.0 - 3.0 | Dioxane, Toluene, THF | A stronger base, very effective in anhydrous or aqueous conditions.[8] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, THF | Often provides higher yields, especially for difficult couplings, but is more expensive.[11][12] |
| NaOtBu | 2.0 - 3.0 | Toluene, Dioxane | A very strong base, can be effective but may promote side reactions. |
Table 3: Solvent Selection
The solvent influences reagent solubility and reaction temperature. Aprotic polar solvents are typically used.
| Solvent | Typical Temperature (°C) | Notes |
| 1,4-Dioxane / H₂O (e.g., 5:1) | 80 - 100 | Excellent general-purpose solvent system. |
| Toluene / H₂O (e.g., 10:1) | 90 - 110 | Allows for higher temperatures, which can be beneficial. |
| Tetrahydrofuran (THF) / H₂O | 65 - 70 | Lower boiling point limits reaction temperature but can be effective.[8] |
| 2-Methyl-THF / H₂O | 80 - 90 | A greener alternative to THF with a higher boiling point.[12] |
Standard Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Reaction Mechanism and Workflow
dot digraph "Suzuki_Catalytic_Cycle" { graph [bgcolor="transparent", fontname="Arial", label="Suzuki-Miyaura Catalytic Cycle", labelloc=t, fontsize=14, fontcolor="#202124"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="R¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; pd_trans [label="R¹-Pd(II)L₂-R²", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible center node for cycle shape center [style=invis, shape=point, width=0];
// Edges with labels pd0 -> pd_complex [label=" Oxidative\n Addition\n (R¹-X)"]; pd_complex -> pd_trans [label=" Transmetalation\n (R²-B(OR)₂ + Base)"]; pd_trans -> pd0 [label=" Reductive\n Elimination"];
// Product label product [shape=plaintext, fontcolor="#34A853", label="R¹-R²\n(Product)"]; pd_trans -> product [style=dashed, arrowhead=none]; } axdot Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
dot digraph "Experimental_Workflow" { graph [rankdir="LR", label="General Experimental Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes prep [label="Reagent Prep\n& Degassing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assembly [label="Reaction Assembly\n(Inert Atmosphere)"]; reaction [label="Heating &\nStirring"]; workup [label="Aqueous\nWorkup"]; purify [label="Purification\n(Chromatography)"]; analysis [label="Product Analysis\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> assembly; assembly -> reaction; reaction -> workup; workup -> purify; purify -> analysis; } axdot Caption: A typical experimental workflow for Suzuki coupling.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. reddit.com [reddit.com]
- 3. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in 4-benzyloxychlorobenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzyloxychlorobenzene. Our aim is to help you navigate common challenges, minimize side reactions, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 4-chlorophenol (the phenoxide) is reacted with benzyl chloride.[1][2][3]
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The main side reactions include:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired ether, or at a carbon atom on the aromatic ring (C-alkylation), primarily at the ortho position, to form 2-benzyl-4-chlorophenol.[4]
-
Dibenzyl ether formation: Benzyl chloride can react with benzyl alcohol, which may be present as an impurity or formed from the hydrolysis of benzyl chloride.
-
Quaternary ammonium salt formation: If a tertiary amine is used as a base, it can be alkylated by benzyl chloride to form a quaternary ammonium salt.[5][6]
-
Elimination reactions: While less common with primary halides like benzyl chloride, elimination reactions can occur under strongly basic conditions and at higher temperatures, leading to the formation of stilbene from benzyl chloride.[1][2]
Q3: How can I minimize the formation of the C-alkylation byproduct, 2-benzyl-4-chlorophenol?
A3: The ratio of O-alkylation to C-alkylation is significantly influenced by the reaction conditions. To favor the desired O-alkylation:
-
Solvent Choice: Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Protic solvents, such as water or alcohols, can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more nucleophilic and thus promoting C-alkylation.[4]
-
Temperature: Lower reaction temperatures generally favor O-alkylation.
-
Counter-ion: The nature of the cation associated with the phenoxide can also play a role.
Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A4: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can be highly beneficial, especially in a biphasic reaction system (e.g., a solid-liquid or liquid-liquid system). The PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the benzyl chloride is dissolved, thereby increasing the reaction rate and often improving the yield.[7][8]
Q5: What is the best way to purify the final product?
A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[9][10] Common solvent systems for recrystallization include ethanol/water or hexane/acetone mixtures. Column chromatography can also be used for purification if recrystallization is not sufficient.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Action |
| Incomplete Deprotonation of 4-Chlorophenol | Ensure the base used (e.g., NaOH, K₂CO₃, NaH) is of good quality and used in at least a stoichiometric amount. Ensure anhydrous conditions if using a water-sensitive base like NaH.[1] |
| Poor Quality of Reagents | Use pure, and where necessary, dry starting materials and solvents. Impurities in benzyl chloride, such as benzyl alcohol, can lead to side reactions. |
| Low Reaction Temperature | While high temperatures can promote side reactions, a temperature that is too low will result in a very slow reaction rate. A typical temperature range for this Williamson ether synthesis is 50-100 °C.[3] |
| Inefficient Mixing | In a heterogeneous reaction mixture, vigorous stirring is crucial to ensure effective interaction between the reactants. |
| Use of an Inappropriate Solvent | Ensure a suitable solvent is used. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[3][4] |
Issue 2: High Levels of Byproduct Formation
| Byproduct | Troubleshooting Action |
| 2-Benzyl-4-chlorophenol (C-alkylation product) | As detailed in the FAQs, use a polar aprotic solvent (e.g., DMF, DMSO) and maintain a moderate reaction temperature. Avoid protic solvents.[4] |
| Dibenzyl ether | Use high-purity benzyl chloride that is free from benzyl alcohol. Ensure anhydrous reaction conditions to prevent hydrolysis of benzyl chloride. |
| Unreacted Starting Materials | Increase the reaction time or temperature moderately. Consider using a phase-transfer catalyst to enhance the reaction rate.[7] |
Data Presentation
The choice of reaction conditions can significantly impact the product distribution. The following tables provide a summary of how different parameters can influence the outcome of the reaction between 4-chlorophenol and a benzylating agent.
Table 1: Effect of Solvent on O- vs. C-Alkylation
| Solvent | Product Ratio (O-alkylation : C-alkylation) | Rationale |
| Dimethylformamide (DMF) | High | Polar aprotic solvent, favors O-alkylation.[4] |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, favors O-alkylation.[4] |
| Trifluoroethanol (TFE) | Low | Protic solvent, solvates the phenoxide oxygen, promoting C-alkylation.[4] |
| Water | Low | Protic solvent, promotes C-alkylation.[4] |
Table 2: Influence of Base on Williamson Ether Synthesis
| Base | Typical Solvent | Key Characteristics |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Water, Ethanol, or biphasic with PTC | Strong bases, readily available. Can be used in aqueous or alcoholic solutions. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF, Acetonitrile | Weaker base, often requires higher temperatures. Suitable for less sensitive substrates.[1] |
| Sodium Hydride (NaH) | THF, DMF (anhydrous) | Very strong base, requires anhydrous conditions. Generates H₂ gas.[2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the Williamson ether synthesis and may require optimization.
Materials:
-
4-Chlorophenol
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous DMF.
-
Addition of Benzyl Chloride: Stir the mixture at room temperature and slowly add benzyl chloride (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.
Mandatory Visualizations
Caption: Competing O- and C-alkylation pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. scribd.com [scribd.com]
- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 7. benchchem.com [benchchem.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Improving yield and purity of 4-benzyloxychlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-benzyloxychlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of 4-chlorophenol by a base to form the 4-chlorophenoxide ion, which then acts as a nucleophile to attack an electrophilic benzyl halide, such as benzyl chloride or benzyl bromide.[1][2]
Q2: What are the key reagents and typical solvents used in this synthesis?
A2: Key reagents include 4-chlorophenol, a benzyl halide (benzyl chloride or benzyl bromide), and a base. Common bases for aryl ether synthesis include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[1][3] Dipolar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently used to facilitate the SN2 reaction.[1][3] Some "green chemistry" approaches utilize water with a phase-transfer catalyst like tetrabutylammonium bromide.[3]
Q3: What are the physical properties of this compound?
A3: this compound is typically a white to off-white solid at room temperature.[4][5] Key physical properties are listed in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClO[6][7][8] |
| Molecular Weight | 218.68 g/mol [6][7][8] |
| Melting Point | 70 °C[3][9] |
| Boiling Point | 321 °C at 760 mmHg[3][9] |
| Appearance | Solid[4] |
Troubleshooting Guide
Low Yield
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields in the Williamson ether synthesis of this compound can stem from several factors:
-
Incomplete Deprotonation: The base may be too weak or used in insufficient quantity to fully deprotonate the 4-chlorophenol. Ensure the base is strong enough and used in at least a stoichiometric amount. For aryl alcohols, bases like K₂CO₃ or Cs₂CO₃ are effective.[1]
-
Poor Nucleophilicity/Electrophilicity: Ensure the purity of your starting materials. Contaminants can interfere with the reaction.
-
Side Reactions: The primary competing reaction is E2 elimination of the benzyl halide, though this is less common with primary halides like benzyl chloride/bromide.[1][2][10] Another possibility is C-alkylation of the phenoxide, where the benzyl group attaches to the benzene ring instead of the oxygen.[1]
-
Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, promoting side reactions. The choice of solvent is also critical; polar aprotic solvents are generally preferred.[1]
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps. Ensure proper phase separation and minimize transfers.
Q5: How can I optimize the reaction conditions to improve the yield?
A5: To improve your yield, consider systematically optimizing the following parameters:
-
Base: Stronger bases can lead to faster deprotonation, but may also increase side reactions. Try comparing a moderately strong base like K₂CO₃ with a stronger one like KOH or NaH.
-
Solvent: While DMF is common, other solvents like DMSO or acetonitrile can be tested. The use of a phase-transfer catalyst in a biphasic system (e.g., water/toluene) can also be highly effective and may simplify the workup.[1]
-
Temperature: Run the reaction at a range of temperatures (e.g., 80 °C to 120 °C) to find the optimal balance between reaction rate and byproduct formation.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition or side reactions occur.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes various reported conditions for the synthesis of this compound, highlighting the impact of different reagents and conditions on yield.
| Starting Materials | Base | Solvent | Catalyst/Additive | Conditions | Yield (%) | Reference |
| 4-chlorophenol, benzyl bromide | K₃PO₄ | Water | Tetrabutylammonium bromide | 20 °C, 2h | 99.0% | DOI:10.1016/j.tet.2014.01.004[3] |
| 4-chlorophenol, benzyl chloride | K₂CO₃ | DMF | None | 80 °C, 1h | 96.3% | LookChem[3] |
Visualization: Troubleshooting Low Yield
This decision tree illustrates a logical workflow for diagnosing and addressing low reaction yields.
Caption: A troubleshooting flowchart for diagnosing low yield.
Purity Issues
Q6: My final product is impure. How can I effectively purify this compound?
A6: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.
-
Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles, silica gel column chromatography is a powerful alternative for separating the desired product from starting materials and byproducts based on polarity.
Q7: What is a good solvent system for the recrystallization of this compound?
A7: A good starting point for recrystallization is to test single solvents like ethanol, isopropanol, or hexane. The product should dissolve in a minimal amount of the hot solvent and crystallize upon cooling. If a single solvent is not ideal, a mixed-solvent system, such as ethanol/water or hexane/ethyl acetate, can be employed.[5][11] In a mixed-solvent system, the compound is dissolved in the "good" solvent (in which it is highly soluble), and the "bad" solvent (in which it is poorly soluble) is added dropwise at an elevated temperature until the solution becomes slightly turbid. Cooling should then induce crystallization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-Chlorophenol
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
After the reaction is complete (disappearance of 4-chlorophenol spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the aqueous layer and extract it twice more with diethyl ether.
-
Combine the organic layers and wash with 1M HCl, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Visualization: Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Protocol 2: Purification by Recrystallization (Ethanol)
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of 95% ethanol and heat the mixture gently on a hotplate with stirring.
-
Continue to add ethanol dropwise until the solid just completely dissolves. Avoid adding excess solvent to maximize yield.[5]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica onto the top of the column.
-
Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The less polar this compound should elute before the more polar unreacted 4-chlorophenol.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Page loading... [guidechem.com]
- 8. 7700-27-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | CAS#:7700-27-8 | Chemsrc [chemsrc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Suzuki Coupling with 4-Benzyloxychlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions utilizing 4-benzyloxychlorobenzene as a substrate.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of this compound can be challenging primarily due to the electron-donating nature of the benzyloxy group. This makes the aryl chloride less reactive towards the initial oxidative addition step in the catalytic cycle, which is often the rate-limiting step for chloroarenes.[1] Overcoming this low reactivity typically requires the use of specialized catalyst systems.
Q2: What are the most effective types of catalysts for this reaction?
A2: For electron-rich aryl chlorides like this compound, the most effective catalysts are typically palladium complexes with bulky, electron-rich phosphine ligands.[2][3] Buchwald ligands, such as SPhos and XPhos, are particularly well-suited for this purpose.[2] Additionally, the use of palladium precatalysts, such as the G3 and G4 generations from Buchwald, is highly recommended as they are air- and moisture-stable, ensuring the efficient and rapid generation of the active catalytic species.[2][4]
Q3: What are common side reactions to watch out for?
A3: Common side reactions in the Suzuki coupling of this compound include:
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene.[5]
-
Homocoupling: The coupling of two boronic acid molecules.
-
Dehalogenation: The reduction of the aryl chloride to the corresponding arene.
-
Debenzylation: Cleavage of the benzyl ether to form the corresponding phenol. This can occur under certain hydrogenolysis conditions, so care should be taken in catalyst and reaction condition selection to avoid this.[6][7]
Q4: Can I use standard palladium catalysts like Pd(PPh₃)₄?
A4: While Pd(PPh₃)₄ can be effective for some Suzuki couplings, it is often less efficient for unactivated aryl chlorides like this compound, leading to low yields and slow reaction times.[3] More advanced catalyst systems are generally required for optimal performance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive catalyst system for an electron-rich aryl chloride. 3. Ineffective base. 4. Poor quality or decomposed boronic acid. 5. Presence of oxygen or moisture in the reaction. | 1. Use a fresh, high-quality palladium precatalyst. 2. Switch to a more active catalyst system, such as a Buchwald G3 or G4 precatalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[2][4] 3. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. 4. Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester if protodeboronation is suspected.[5] 5. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. |
| Formation of Significant Side Products (e.g., homocoupling, dehalogenation) | 1. Inefficient transmetalation or reductive elimination. 2. Presence of oxygen. 3. Non-optimal ligand-to-palladium ratio. | 1. Use a bulky ligand to promote reductive elimination and minimize side reactions. 2. Thoroughly degas all solvents and reagents. 3. Use a precatalyst to ensure a 1:1 ligand-to-palladium ratio.[8] |
| Cleavage of the Benzyl Ether (Debenzylation) | 1. Use of a catalyst system that can promote hydrogenolysis. 2. Presence of a hydrogen source in the reaction mixture. | 1. Avoid catalysts known to promote hydrogenolysis, such as Pd/C with a hydrogen source.[6] If debenzylation is observed, consider switching to a different palladium source and ligand combination. 2. Ensure all reagents and solvents are free from potential hydrogen sources that could facilitate this side reaction. |
Catalyst Performance Data
The following table summarizes typical performance data for recommended catalyst systems in the Suzuki coupling of electron-rich aryl chlorides with various arylboronic acids. While specific data for this compound is limited, the data for analogous substrates like 4-chloroanisole provides a strong indication of expected performance.
| Catalyst System | Aryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [4] |
| SPhos Pd G2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 4 | 95 | [2] |
| RuPhos Pd G3 | 4-Chloroanisole | 4-Tolylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | [9] |
| tBuXPhos Pd G3 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | K₂CO₃ | t-Amyl alcohol | 100 | 16 | 99 | [8] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid using XPhos Pd G3
This protocol is a representative procedure and may require optimization for specific applications.
Materials:
-
This compound
-
Phenylboronic acid
-
XPhos Pd G3 (Palladium(II) [2-(dicyclohexylphosphino)-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2'-amino-1,1'-biphenyl)]methanesulfonate)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-benzyloxybiphenyl.
Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction exotherms in 4-benzyloxychlorobenzene synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the synthesis of 4-benzyloxychlorobenzene. The primary focus of this document is the safe management of reaction exotherms, a critical aspect of the Williamson ether synthesis used to produce this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic event in the synthesis of this compound?
A1: The primary exothermic event is the nucleophilic substitution reaction (SN2) between the sodium or potassium salt of 4-chlorophenol (the phenoxide) and benzyl chloride. The formation of the carbon-oxygen bond is an energetically favorable process that releases a significant amount of heat.
Q2: What are the risks associated with an uncontrolled exotherm in this synthesis?
A2: An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as a thermal runaway.[1] This can result in:
-
Boiling and splashing of corrosive and flammable reaction components.
-
Increased formation of undesirable side products, such as C-alkylated phenols and dibenzyl ether.[2]
-
Decomposition of reactants and products.
-
In severe cases, rupture of the reaction vessel.
Q3: How can I monitor the progress of the reaction and the exotherm?
A3: Continuous monitoring of the internal reaction temperature is crucial. A thermocouple or a calibrated thermometer should be placed in the reaction mixture, not in the heating bath. A sudden and sharp increase in temperature indicates a rapid exotherm. For more precise monitoring, especially during scale-up, reaction calorimetry can be employed to measure the rate of heat generation.[3]
Q4: What is the role of the solvent in managing the exotherm?
A4: The solvent plays a key role in heat dissipation. A solvent with a good heat capacity can absorb the heat generated during the reaction, moderating the temperature increase. Polar aprotic solvents like DMF or acetonitrile are often used for Williamson ether synthesis as they can solvate the cation of the phenoxide, increasing the nucleophilicity of the oxygen anion.[2] However, their high boiling points can be a concern if a thermal runaway occurs. It is essential to choose a solvent that is appropriate for the reaction scale and the available cooling capacity.
Q5: Can the choice of base influence the exotherm?
A5: Yes, the choice and form of the base can influence the initial rate of phenoxide formation and thus the subsequent reaction rate. Using a strong base like sodium hydride (NaH) will rapidly and irreversibly deprotonate the 4-chlorophenol, leading to a high initial concentration of the reactive phenoxide. In contrast, a weaker base like potassium carbonate may lead to a slower, more controlled reaction.
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase (Runaway Reaction) | 1. Rate of benzyl chloride addition is too fast.2. Inadequate cooling or stirring.3. High initial concentration of reactants.4. Incorrect stoichiometry leading to an excess of reactive species. | 1. Immediately stop the addition of benzyl chloride.2. Increase the efficiency of the cooling bath (e.g., add dry ice to an acetone bath).3. Ensure vigorous stirring to improve heat transfer.4. For future reactions, slow down the addition rate and maintain a lower reaction temperature. Consider a semi-batch process where one reactant is added portion-wise. |
| YLD-01 | Low product yield | 1. Incomplete reaction due to low temperature or insufficient reaction time.2. Deactivation of the nucleophile by moisture.3. Formation of side products (e.g., C-alkylation, elimination).[2] | 1. Monitor the reaction by TLC or GC to ensure completion.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Optimize the reaction temperature; too high a temperature can favor elimination and side reactions. |
| PUR-01 | Presence of significant impurities in the crude product | 1. C-alkylation of the 4-chlorophenol, leading to the formation of 2-benzyl-4-chlorophenol.2. Formation of dibenzyl ether from the reaction of benzyl chloride with the benzyl alkoxide (if benzyl alcohol is present as an impurity or formed in situ).3. Unreacted starting materials. | 1. Use a less polar solvent to disfavor C-alkylation.2. Ensure high purity of benzyl chloride and prevent moisture in the reaction.3. Optimize reaction time and stoichiometry to drive the reaction to completion. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound with Exotherm Control
This protocol is a general guideline and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Materials:
-
4-Chlorophenol (1.0 eq)
-
Sodium hydroxide (1.05 eq) or Potassium Carbonate (1.5 eq)
-
Benzyl chloride (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple to monitor internal temperature
-
Dropping funnel
-
Condenser
-
Heating mantle with a temperature controller
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Setup: Assemble the three-necked flask with a magnetic stirrer, thermometer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).
-
Phenoxide Formation: To the flask, add 4-chlorophenol and anhydrous DMF. Stir until the phenol is completely dissolved. If using sodium hydroxide, add it portion-wise to the solution while maintaining the temperature below 25 °C with a cooling bath. If using potassium carbonate, it can be added directly.
-
Controlled Addition of Benzyl Chloride: Dilute the benzyl chloride with a small amount of anhydrous DMF in the dropping funnel. Once the phenoxide formation is complete, begin the dropwise addition of the benzyl chloride solution to the reaction mixture. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be controlled to maintain the reaction temperature within a safe, predetermined range (e.g., 50-60 °C). Have a cooling bath readily available to manage any temperature spikes.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with toluene. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Exotherm and Yield (Qualitative)
| Parameter | Condition | Expected Impact on Exotherm | Expected Impact on Yield | Notes |
| Base | Strong (e.g., NaH) | High initial exotherm | Potentially higher, faster reaction | Requires very slow addition of the electrophile and efficient cooling. |
| Weak (e.g., K₂CO₃) | Slower, more controlled exotherm | May require longer reaction times or higher temperatures. | Generally a safer option for initial scale-up. | |
| Solvent | Polar Aprotic (e.g., DMF) | Moderate (good heat capacity) | High | Good for solvating the phenoxide, but high boiling point can be a hazard. |
| Less Polar (e.g., Toluene) | Lower (lower reaction rate) | Moderate | May reduce the rate of reaction and C-alkylation. | |
| Addition Rate | Fast | High and rapid exotherm | Risk of side reactions and lower purity. | High risk of thermal runaway. |
| Slow | Controlled, manageable exotherm | Higher purity and safer process. | Recommended for all scales. |
Visualizations
Caption: Troubleshooting workflow for a rapid temperature increase.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4-Benzyloxychlorobenzene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-benzyloxychlorobenzene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Williamson ether synthesis?
Common impurities in crude this compound prepared by the Williamson ether synthesis (reaction of 4-chlorophenol with benzyl bromide) may include:
-
Unreacted Starting Materials: 4-chlorophenol and benzyl bromide.
-
Side-Products: Dibenzyl ether (from the reaction of benzyl bromide with the benzyl alkoxide), and potentially small amounts of ortho-substituted product if the reaction conditions are not optimal.
-
Solvent and Reagents: Residual high-boiling solvents (e.g., DMF, DMSO) and inorganic salts from the base used (e.g., K₂CO₃, NaOH).
Q2: What are the primary methods for purifying crude this compound?
The primary methods for purifying crude this compound are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid crude product.
-
Column Chromatography: A versatile method for separating the desired product from a wide range of impurities, suitable for both solid and oily crude products.
-
Distillation (under reduced pressure): Suitable for removing non-volatile or very high-boiling impurities from the thermally stable this compound.
Q3: How can I assess the purity of my this compound sample?
Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (70 °C) indicates high purity.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing. | The compound is insoluble in the cold solvent, but the boiling point of the solvent is higher than the melting point of the compound. | - Use a lower-boiling solvent in which the compound is soluble when hot. - Use a solvent mixture (a "good" solvent and a "poor" solvent). Dissolve in the minimum amount of hot "good" solvent and add the "poor" solvent dropwise until the solution becomes turbid, then allow to cool slowly. |
| No crystals form upon cooling. | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of pure this compound. |
| Low recovery of purified product. | Too much solvent was used for recrystallization. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize crystal formation. |
| Colored impurities remain in the crystals. | The colored impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots (overlapping bands). | Inappropriate solvent system (eluent). | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a less polar solvent system for better separation of less polar compounds or a more polar system for more polar compounds. A gradient elution may be necessary. |
| Cracking or channeling of the silica gel. | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. - Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent. |
| Compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the bands. | The compound is too polar for the eluent, or there is an interaction with the silica gel. | - Increase the polarity of the eluent. - If the compound is acidic or basic, add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds). |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 7700-27-8 |
| Molecular Formula | C₁₃H₁₁ClO |
| Molecular Weight | 218.68 g/mol [2] |
| Melting Point | 70 °C[1] |
| Boiling Point | 321 °C at 760 mmHg[1] |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Expected Outcome |
| Recrystallization | Methanol or Ethanol/Water | Removal of minor, less polar or more polar impurities. |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | Good separation of non-polar to moderately polar impurities. |
| Dichloromethane/Hexane (gradient) | Alternative for compounds with different solubility profiles. | |
| Chloroform | Can be effective for specific separations of aromatic compounds. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent system. Monitor the separation by collecting fractions and analyzing them by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to elute the this compound and any more polar impurities.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for recrystallization.
References
Avoiding over-oxidation during cleavage of the benzyl group
This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage of benzyl (Bn) protecting groups, with a specific focus on avoiding over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving a benzyl group?
A1: The most common methods for benzyl group deprotection are categorized into three types: reductive cleavage, acid-based cleavage, and oxidative cleavage.[1]
-
Reductive Cleavage: This is the most widely used approach.
-
Catalytic Hydrogenolysis: Involves using a palladium catalyst (e.g., Pd/C) with hydrogen gas (H₂).[2][3] This method is generally mild and effective.[4]
-
Catalytic Transfer Hydrogenation: Uses a hydrogen donor in place of H₂ gas, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, along with a palladium catalyst.[5][6][7] This can be a faster and simpler alternative to traditional hydrogenolysis.[6]
-
Dissolving Metal Reduction: Methods like the Birch reduction (Na in liquid NH₃) can also cleave benzyl ethers but are non-selective if other reducible groups are present.[2]
-
-
Acid-Based Cleavage: Strong acids or Lewis acids can be used for deprotection, but this is limited to substrates that are not acid-sensitive.[5]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers, particularly those with electron-donating groups like p-methoxybenzyl (PMB).[5][8] Other oxidative systems include ozone or nitroxyl radicals.[5][9]
Q2: What is over-oxidation during benzyl group cleavage and what byproducts does it form?
A2: Over-oxidation is an unwanted side reaction where the intended product of debenzylation (an alcohol or amine) and the toluene byproduct are further oxidized. The primary byproducts of this process are benzaldehyde and benzoic acid.[10][11] This can occur during both oxidative deprotection methods and, under certain conditions, during reductive methods if trace oxygen is present or if the reaction is not properly controlled.
Q3: How do I choose the most suitable debenzylation method for my molecule?
A3: The choice of method depends heavily on the functional groups present in your substrate.[4]
-
For molecules containing other reducible functional groups (e.g., alkenes, alkynes, azides, nitro groups), standard catalytic hydrogenation may not be suitable as these groups will also be reduced.[4]
-
In such cases, catalytic transfer hydrogenation with a milder hydrogen donor might offer better selectivity.[6]
-
Alternatively, oxidative cleavage methods (e.g., with DDQ) are compatible with hydrogenation-sensitive groups.[9][12]
-
Acid-catalyzed cleavage should be avoided if your molecule contains acid-labile functional groups.[5]
Below is a decision tree to help guide your selection process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with 4-Benzyloxychlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent and base selection for reactions involving 4-benzyloxychlorobenzene. Below you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and visual workflows to streamline your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions used to form carbon-carbon and carbon-heteroatom bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C(sp²)-C(sp²) bond with an organoboron reagent.
-
Buchwald-Hartwig Amination: For the synthesis of aryl amines by coupling with a primary or secondary amine.[1]
-
Sonogashira Coupling: To form a C(sp²)-C(sp) bond with a terminal alkyne.[2]
-
Heck Reaction: For the coupling of the aryl chloride with an alkene.[3]
-
Ullmann Condensation: A copper-catalyzed alternative for forming C-O and C-N bonds.[4]
Q2: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
A2: Low yields or failure in Suzuki-Miyaura couplings with aryl chlorides like this compound can stem from several factors. The carbon-chlorine bond is less reactive than corresponding bromide or iodide bonds, often requiring more specialized conditions. Key areas to investigate are the choice of palladium catalyst and ligand, the base, and the solvent system. Inadequate inert atmosphere and reagent purity can also be contributing factors.
Q3: Is the benzyloxy group stable under typical cross-coupling conditions?
A3: The benzyloxy group is generally stable under neutral and basic conditions commonly used in many cross-coupling reactions. However, it is susceptible to cleavage under strongly acidic conditions and can be removed by catalytic hydrogenation (hydrogenolysis) if a palladium catalyst is used with a hydrogen source.[5] Care must be taken to avoid unintentional debenzylation, especially if using hydrogen gas or transfer hydrogenation reagents like formic acid.[5]
Q4: Can I use this compound in a Williamson ether synthesis?
A4: In a standard Williamson ether synthesis, this compound would be the aryl halide. Due to the inertness of the aryl chloride to classical SN2 reactions, this is generally not a feasible pathway. For the synthesis of diaryl ethers using this substrate, an Ullmann-type coupling is a more appropriate choice.[4]
Troubleshooting Guides
This section addresses specific problems that may arise during reactions with this compound, offering potential causes and solutions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Low conversion is a common issue when working with aryl chlorides. The following table outlines potential causes and optimization strategies.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Oxidative Addition | The C-Cl bond is strong. Use a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) to accelerate the oxidative addition step. Consider using a pre-formed palladium catalyst with these ligands (e.g., XPhos Pd G3). |
| Inappropriate Base | The base is crucial for activating the boronic acid. For ethereal solvents (e.g., dioxane, THF), stronger bases like Cs₂CO₃ or K₃PO₄ are often effective. In polar aprotic solvents (e.g., DMF), K₂CO₃ can be sufficient. The presence of water can be beneficial, but excess water can lead to side reactions. |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved at the reaction temperature. A mixture of solvents, such as dioxane/water or toluene/water, can improve solubility. |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the catalyst. Degas all solvents, including water, before use. |
Issue 2: Unwanted Side Reactions
The appearance of unexpected products can complicate purification and reduce the yield of the desired product.
| Side Reaction | Potential Cause & Identification | Solution |
| Debenzylation (Cleavage of Benzyl Ether) | Formation of 4-chlorophenol or its derivatives. This occurs if a hydrogen source is present with the palladium catalyst. | Avoid hydrogen sources. If a hydride source is suspected from the base (e.g., impurities in NaH), use a different batch or a non-hydridic base. Ensure solvents are peroxide-free. |
| Homocoupling of Boronic Acid | Formation of a biaryl derived from the boronic acid coupling with itself. This can be promoted by the presence of oxygen. | Rigorously degas all solvents and maintain a strict inert atmosphere. Using a pre-formed Pd(0) catalyst can sometimes reduce this side reaction. |
| Protodeboronation | The boronic acid is converted back to the corresponding arene. This is often caused by excess water or high temperatures in the presence of a strong base. | Use a minimal amount of water necessary for the reaction. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Dehalogenation | The starting this compound is converted to benzyloxybenzene. This can be caused by hydride impurities or certain basic conditions. | Screen different bases and ensure high-purity, anhydrous solvents. |
Experimental Protocols
The following are general starting protocols that can be optimized for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon), add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox or under a strict counterflow of argon, add NaOtBu to a dry Schlenk flask.
-
Add the palladium catalyst and ligand.
-
Add this compound and the amine.
-
Add degassed, anhydrous toluene.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Visualizing Experimental Design
The following diagrams, generated using DOT language, provide a visual guide to decision-making and experimental setup.
Caption: Decision tree for solvent and base selection.
Caption: General experimental workflow for cross-coupling.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Benzyloxychlorobenzene
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-benzyloxychlorobenzene. Designed for researchers, scientists, and drug development professionals, this document presents experimental data, detailed protocols, and comparative analyses with a structurally similar compound, 4-methoxychlorobenzene, to offer valuable insights for structural elucidation and characterization.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) for this compound and the comparative compound 4-methoxychlorobenzene are summarized below. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.42-7.30 | m | 5H | Phenyl-H |
| 7.25 | d, J=8.8 Hz | 2H | H-2, H-6 | |
| 6.93 | d, J=8.8 Hz | 2H | H-3, H-5 | |
| 5.04 | s | 2H | -CH₂- | |
| 4-Methoxychlorobenzene | 7.24 | d, J=8.9 Hz | 2H | H-2, H-6 |
| 6.84 | d, J=8.9 Hz | 2H | H-3, H-5 | |
| 3.78 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 158.1 | C-4 |
| 136.6 | C-1' | |
| 129.2 | C-2, C-6 | |
| 128.7 | Phenyl-C | |
| 128.2 | Phenyl-C | |
| 127.5 | Phenyl-C | |
| 126.3 | C-1 | |
| 116.2 | C-3, C-5 | |
| 70.2 | -CH₂- | |
| 4-Methoxychlorobenzene | 158.7 | C-4 |
| 129.8 | C-2, C-6 | |
| 125.3 | C-1 | |
| 115.0 | C-3, C-5 | |
| 55.4 | -OCH₃ |
Experimental Protocols
The following sections detail the generalized procedures for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
A sample of 5-25 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean NMR tube.[1] The tube was then capped and gently agitated to ensure complete dissolution of the sample.
¹H NMR Spectroscopy
Proton NMR spectra were acquired on a 400 MHz spectrometer.[2] A standard pulse-acquire sequence was utilized with the following typical parameters: a 90° pulse width of approximately 10 µs, a spectral width of around 15 ppm (6000 Hz), an acquisition time of at least 2.7 seconds, and a relaxation delay of 1-5 seconds.[3] The number of scans was set to 16, and the free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. Chemical shifts were reported in parts per million (ppm) relative to TMS.
¹³C NMR Spectroscopy
Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz.[2] A standard proton-decoupled pulse sequence was employed. Key acquisition parameters included a 90° pulse width, a spectral width of about 240 ppm (24,000 Hz), and a relaxation delay of 2 seconds.[4] To achieve an adequate signal-to-noise ratio, a larger number of scans (typically 1024 or more) was necessary due to the low natural abundance of the ¹³C isotope.[4] The data was processed with a line broadening of 1-2 Hz.
Structure and Workflow Diagrams
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and the general workflow of an NMR experiment.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Caption: General workflow for ¹H and ¹³C NMR analysis.
References
A Comparative Analysis of the Reactivity of 4-Benzyloxychlorobenzene and 4-Methoxychlorobenzene in Nucleophilic Aromatic Substitution
For Immediate Release
This guide provides a comprehensive comparison of the reactivity of 4-benzyloxychlorobenzene and 4-methoxychlorobenzene, two haloarenes of interest to researchers and professionals in drug development and organic synthesis. The following analysis, supported by established chemical principles, will delve into the electronic effects of the benzyloxy and methoxy substituents and their influence on the propensity of these molecules to undergo nucleophilic aromatic substitution (SNAr).
Introduction to Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a critical class of reactions for the functionalization of aromatic rings. The reactivity of an aryl halide in an SNAr reaction is predominantly governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. Conversely, electron-donating groups tend to decrease the reaction rate by destabilizing this intermediate. Both the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are classified as electron-donating groups due to the resonance effect of the oxygen lone pairs, which delocalize into the aromatic ring.
Theoretical Comparison of Reactivity
The primary determinant of the reactivity of this compound and 4-methoxychlorobenzene in SNAr reactions is the electron-donating strength of the para-substituent. A stronger electron-donating group will lead to a less reactive aryl halide.
The electronic effect of a substituent can be quantified using Hammett constants (σ). For the para-methoxy group , the Hammett constant (σₚ) is -0.27 , indicating its electron-donating nature. While a specific Hammett constant for the para-benzyloxy group is not as commonly cited, its electronic behavior is expected to be very similar to the methoxy group. Both involve an oxygen atom directly attached to the aromatic ring, which is the primary source of the electron-donating resonance effect.
However, the presence of the benzyl group in the benzyloxy substituent introduces a subtle electronic difference. The benzyl group is slightly more electron-withdrawing inductively than a methyl group. This minor inductive effect could slightly diminish the overall electron-donating character of the benzyloxy group compared to the methoxy group.
Therefore, it is predicted that This compound will be slightly more reactive than 4-methoxychlorobenzene in nucleophilic aromatic substitution reactions. The less potent electron-donating nature of the benzyloxy group, due to the mild inductive withdrawal of the benzyl moiety, should result in a slightly less destabilized Meisenheimer complex compared to that formed from 4-methoxychlorobenzene.
Quantitative Data Summary
| Property | This compound | 4-Methoxychlorobenzene |
| Molecular Formula | C₁₃H₁₁ClO | C₇H₇ClO |
| Molecular Weight | 218.68 g/mol | 142.58 g/mol |
| Hammett Constant (σₚ) | Not readily available | -0.27 |
| Predicted Relative Reactivity | Slightly Higher | Slightly Lower |
Experimental Protocols
The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction that can be adapted for both this compound and 4-methoxychlorobenzene. This procedure is based on established methods for SNAr reactions of related aryl chlorides.
Reaction: Amination of 4-Alkoxychlorobenzene
Materials:
-
This compound or 4-methoxychlorobenzene (1.0 eq)
-
Amine (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-alkoxychlorobenzene (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a sufficient volume of DMF to dissolve the reactants.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General signaling pathway for a nucleophilic aromatic substitution reaction.
Caption: Experimental workflow for the amination of 4-alkoxychlorobenzenes.
Caption: Logical relationship of substituent effects on reactivity.
A Comparative Guide to Phenol Protecting Groups: 4-Benzyloxybenzyl vs. PMB and TBDMS Ethers
In the realm of organic synthesis, particularly in the intricate pathways of pharmaceutical and natural product development, the judicious selection of protecting groups is paramount. The hydroxyl group of phenols, with its inherent reactivity, often necessitates temporary masking to prevent unwanted side reactions. This guide provides a comprehensive comparison of three prominent phenol protecting groups: the 4-benzyloxybenzyl (BOB) group, the widely-used p-methoxybenzyl (PMB) group, and the sterically hindered tert-butyldimethylsilyl (TBDMS) group.
While the 4-benzyloxybenzyl group is a less common choice, its properties can be largely extrapolated from those of the parent benzyl (Bn) group, with the added electronic influence of the benzyloxy substituent. This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.
At a Glance: A Comparative Analysis
The choice of a protecting group hinges on its ease of installation, stability under various reaction conditions, and the mildness of its cleavage. The following table summarizes these key characteristics for the BOB (inferred from Bn), PMB, and TBDMS protecting groups.
| Feature | 4-Benzyloxybenzyl (BOB) Ether (inferred from Benzyl) | p-Methoxybenzyl (PMB) Ether | tert-Butyldimethylsilyl (TBDMS) Ether |
| Protecting Agent | 4-Benzyloxybenzyl chloride/bromide | p-Methoxybenzyl chloride (PMBCl) | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| Protection Conditions | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, THF).[1][2] | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., THF, DMF).[3] | Imidazole or triethylamine in a polar aprotic solvent (e.g., DMF, DCM).[4][5] |
| Deprotection Conditions | Catalytic hydrogenation (e.g., H₂, Pd/C), strong acids, or oxidation.[6] | Oxidative cleavage (e.g., DDQ, CAN), or strong acids (e.g., TFA).[7][8][9] | Fluoride sources (e.g., TBAF, KHF₂), or acidic conditions.[10][11] |
| Stability | Stable to a wide range of acidic and basic conditions, and many redox reagents.[6] | Less stable to acidic conditions than benzyl ethers. Stable to basic conditions.[3] | Stable to basic conditions and many non-acidic reagents. Labile to acidic conditions and fluoride ions.[12][13] |
| Key Advantages | High stability. | Can be removed oxidatively, providing orthogonality with acid- and base-labile groups.[3] | Easily introduced and removed under mild conditions. Orthogonal to many other protecting groups. |
| Key Disadvantages | Harsh deprotection conditions (hydrogenolysis, strong acid) may not be compatible with sensitive functional groups. | Acid sensitivity can be a limitation. | Labile to acidic conditions and fluoride, which can limit its use in certain synthetic steps. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of a generic phenol and the subsequent deprotection for each of the discussed groups.
4-Benzyloxybenzyl (BOB) Ether
The synthesis of a 4-benzyloxybenzyl protected phenol would follow a standard Williamson ether synthesis protocol, analogous to the benzylation of phenols.
Protection of a Phenol with 4-Benzyloxybenzyl Chloride:
-
Materials: Substituted phenol (1.0 equiv), 4-benzyloxybenzyl chloride (1.1 equiv), potassium carbonate (K₂CO₃, 1.5 equiv), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure: To a solution of the phenol in anhydrous DMF, potassium carbonate is added, followed by 4-benzyloxybenzyl chloride.[1] The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Deprotection of a 4-Benzyloxybenzyl Ether:
Deprotection would be analogous to that of a standard benzyl ether, typically via hydrogenolysis.
-
Materials: 4-Benzyloxybenzyl protected phenol, palladium on carbon (10% Pd/C, catalytic amount), and a suitable solvent such as ethanol or ethyl acetate.
-
Procedure: The protected phenol is dissolved in the solvent, and the Pd/C catalyst is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to yield the deprotected phenol.[6]
p-Methoxybenzyl (PMB) Ether
The introduction of the PMB group is also achieved through a Williamson ether synthesis.
Protection of a Phenol with p-Methoxybenzyl Chloride (PMBCl):
-
Materials: Phenol (1.0 equiv), sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil), p-methoxybenzyl chloride (PMBCl, 1.1 equiv), and anhydrous tetrahydrofuran (THF).
-
Procedure: To a stirred suspension of NaH in anhydrous THF at 0 °C, a solution of the phenol in THF is added dropwise.[3] The mixture is stirred at this temperature for 30 minutes, after which PMBCl is added. The reaction is allowed to warm to room temperature and stirred until completion (TLC analysis). The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the crude product is purified by chromatography.
Deprotection of a PMB Ether using DDQ:
-
Materials: PMB-protected phenol, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv), dichloromethane (DCM), and water.
-
Procedure: The PMB-protected phenol is dissolved in a mixture of DCM and water (typically 18:1).[3] The solution is cooled to 0 °C, and DDQ is added portionwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group is readily installed under mild conditions.
Protection of a Phenol with tert-Butyldimethylsilyl Chloride (TBDMSCl):
-
Materials: Phenol (1.0 equiv), tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv), imidazole (2.2 equiv), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure: The phenol, TBDMSCl, and imidazole are dissolved in anhydrous DMF and stirred at room temperature.[4] The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting TBDMS ether can be purified by flash column chromatography.
Deprotection of a TBDMS Ether using TBAF:
-
Materials: TBDMS-protected phenol, tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1.0 M solution in THF), and anhydrous tetrahydrofuran (THF).
-
Procedure: The TBDMS-protected phenol is dissolved in anhydrous THF at room temperature.[13] The TBAF solution is added dropwise to the stirred solution. The reaction is monitored by TLC and upon completion, it is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.[13]
Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the protection and deprotection sequences for each protecting group.
Caption: Protection and deprotection workflows for BOB, PMB, and TBDMS ethers.
Conclusion
The selection of an appropriate phenol protecting group is a critical decision in the design of a synthetic route. The 4-benzyloxybenzyl group, analogous to the robust benzyl group, offers high stability but requires relatively harsh deprotection conditions. The PMB group provides a valuable orthogonal deprotection strategy through oxidative cleavage, making it suitable for complex syntheses where acid or base-labile groups are present. The TBDMS group stands out for its ease of installation and mild removal, though its lability towards acidic and fluoride-containing reagents must be considered. By understanding the distinct advantages and limitations of each protecting group, researchers can devise more efficient and successful synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 8. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide: HPLC and GC-MS Methods for the Analysis of 4-Benzyloxychlorobenzene Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount to ensuring product purity, optimizing reaction conditions, and identifying byproducts. When 4-benzyloxychlorobenzene is a key component, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as powerful analytical techniques. This guide provides a detailed comparison of these methods, complete with experimental protocols and performance data to aid in selecting the most suitable technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally sensitive compounds.[1] Given that this compound is a solid with a relatively high boiling point, HPLC is a highly suitable analytical method. A reversed-phase HPLC method is typically employed for aromatic compounds, offering excellent resolution and reproducibility.
Experimental Protocol: HPLC
A representative reversed-phase HPLC method for the analysis of a this compound reaction mixture is detailed below. This protocol is based on established methods for similar aromatic ethers and chlorinated compounds.[2][3][4]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) and dilute to the mark.[5]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) or Phenyl-bonded silica column for enhanced aromatic selectivity. |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the specific reaction mixture. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV detector at 225 nm (where this compound exhibits strong absorbance). A photodiode array (PDA) detector can be used for spectral confirmation. |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, as determined by injecting a pure standard.
-
Quantify the amount of this compound and any byproducts by creating a calibration curve with standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] While this compound has a high boiling point, it is amenable to GC analysis. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.
Experimental Protocol: GC-MS
The following is a typical GC-MS protocol for the analysis of a this compound reaction mixture, adapted from methods for chlorinated aromatic compounds.[6][7]
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE):
-
Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., 1 mL of methanol).
-
Add the solution to a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous solution with three 10 mL portions of a non-polar solvent like dichloromethane or hexane.[6]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[6]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[6]
-
-
Derivatization (Optional): For certain byproducts that may have poor chromatographic properties (e.g., polar impurities), derivatization can improve volatility and peak shape.[8][9] However, for this compound itself, this is generally not necessary.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent). |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injection Mode | Splitless injection (1 µL) to enhance sensitivity. |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temperature of 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | 50-500 amu. |
3. Data Analysis:
-
Identify this compound and other components by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST) or by injecting pure standards.
-
For quantification, use the peak area of a characteristic ion (quantitation ion) and create a calibration curve. An internal standard can be used to improve accuracy.[6]
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the analysis of this compound reaction mixtures.
| Feature | HPLC | GC-MS |
| Analyte Volatility | Ideal for non-volatile and thermally sensitive compounds. | Requires compounds to be volatile or semi-volatile. |
| Sample Preparation | Generally simpler, often involving only dissolution and filtration.[5] | Can be more complex, potentially requiring extraction and derivatization.[6][8] |
| Separation Efficiency | Good resolution, particularly for complex mixtures of polar and non-polar compounds. | Very high resolution, especially with capillary columns, ideal for separating closely related isomers. |
| Detection | Typically UV-Vis, which is quantitative but not structurally definitive without a PDA detector. | Mass spectrometry provides definitive structural information and high specificity. |
| Sensitivity | Dependent on the detector and analyte's chromophore. Good for moderate to high concentrations. | Generally very high, especially in selected ion monitoring (SIM) mode, suitable for trace analysis.[10] |
| Speed | Analysis times are typically in the range of 10-30 minutes. | Runtimes can be longer due to the temperature program, but modern GCs offer fast analysis options. |
| Cost | Instrumentation and solvent costs can be significant. | Instrument cost is generally higher, but solvent consumption is lower. |
Visualizing the Analytical Workflow
To better understand the logical flow of each analytical process, the following diagrams were created using the DOT language.
Conclusion
Both HPLC and GC-MS are highly effective for the analysis of this compound reaction mixtures. HPLC offers the advantage of simpler sample preparation and is well-suited for routine quantitative analysis of the main components. In contrast, GC-MS provides unparalleled specificity for compound identification and superior sensitivity for trace impurity analysis, albeit with a more involved sample preparation process. The ultimate choice of method will be guided by the specific analytical goals, whether it be high-throughput purity checks, in-depth impurity profiling, or trace-level quantification. By understanding the strengths and limitations of each technique, researchers can confidently select the optimal analytical approach for their drug development and research needs.
References
- 1. organomation.com [organomation.com]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. helixchrom.com [helixchrom.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. longdom.org [longdom.org]
The Kinetics of Progress: A Comparative Guide to the Suzuki-Miyaura Coupling of Aryl Chlorides
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a common structural motif in pharmaceuticals.[1] While aryl bromides and iodides are common substrates, the cost-effectiveness and broader availability of aryl chlorides make them highly attractive starting materials.[2] However, the strength of the C-Cl bond presents a significant kinetic challenge, necessitating the use of highly active catalyst systems.[2] This guide provides a comparative analysis of the kinetic performance of various catalysts in the Suzuki-Miyaura coupling of aryl chlorides, with a focus on substrates like 4-benzyloxychlorobenzene, and offers detailed experimental protocols for kinetic studies.
The activation of the C-Cl bond is the rate-determining step in many Suzuki-Miyaura reactions of aryl chlorides. This has led to the development of sophisticated catalyst systems, typically involving palladium precatalysts and bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which can facilitate the oxidative addition of the palladium(0) to the aryl chloride.[1][2]
Catalyst Performance in Aryl Chloride Coupling: A Comparative Overview
The choice of catalyst and reaction conditions is paramount for achieving efficient coupling of aryl chlorides. Below is a summary of the performance of various catalytic systems in the Suzuki-Miyaura coupling of different aryl chlorides. While specific kinetic data for this compound is not extensively published, the data for structurally similar activated and deactivated aryl chlorides provides valuable insights.
| Catalyst System | Aryl Chloride Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | >95 | - | - | [1] |
| PdCl₂(dppf)·CH₂Cl₂ | Benzyl chloride | Cs₂CO₃ | THF/H₂O | 77 | 24 | 98 | - | - | [3] |
| [Pd(NHC)(η³-MeNAP)Br] | 4-Chloroanisole | K₂CO₃ | EtOH | 80 | 1 | 95 | - | - | [4] |
| PdCl₂{PtBu₂(p-NMe₂-Ph)}₂ | 2-Chloropyridine | K₂CO₃ | Toluene | 100 | 6 | 94 | 10,000 | - | [5] |
| β-Diketiminatophosphane Pd complex | 4-Chloro-N,N-dimethylaniline | K₂CO₃ | EtOH/H₂O | 50 | 12 | 98 | - | - | [6] |
| KAPs(Ph-PPh₃)-Pd | Benzyl chloride | - | - | - | - | - | - | 4569 | [7] |
Note: This table is a compilation of data from various sources and reaction conditions may not be directly comparable. TON and TOF values are provided where available in the source material.
Alternative Coupling Methods for Aryl Chlorides
While the Suzuki-Miyaura reaction is a mainstay, other cross-coupling reactions can also be employed for aryl chlorides, each with its own set of advantages and disadvantages.
-
Stille Coupling: Utilizes organotin reagents. It is highly versatile and tolerant of many functional groups but is often avoided due to the toxicity of tin compounds.
-
Hiyama Coupling: Employs organosilicon reagents and is considered a more environmentally benign alternative to Stille coupling.[8]
-
Negishi Coupling: Involves organozinc reagents and often exhibits high reactivity and selectivity.
-
Buchwald-Hartwig Amination: While not a C-C bond-forming reaction, it is a crucial method for C-N bond formation from aryl chlorides, another important transformation in pharmaceutical synthesis.[2]
The choice of coupling method will depend on the specific substrate, desired functional group tolerance, and environmental and safety considerations.
Experimental Protocols for Kinetic Studies
A thorough kinetic analysis is essential for understanding the reaction mechanism and optimizing reaction conditions. Below are detailed methodologies for conducting a kinetic study of the Suzuki-Miyaura coupling of an aryl chloride.
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.[1]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., SPhos, 0.04 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). An internal standard should be used for accurate quantification.
Kinetic Study Protocol
To perform a kinetic study, the general procedure is modified to systematically vary the concentration of one reactant while keeping others constant.
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl chloride, arylboronic acid, palladium precatalyst/ligand complex, and base in the chosen solvent.
-
Reaction Initiation: In a series of reaction vessels, combine the appropriate volumes of the stock solutions to achieve the desired initial concentrations. The reaction is typically initiated by the addition of the palladium catalyst.
-
Data Collection: At timed intervals, withdraw a sample from the reaction mixture, quench the reaction (e.g., by rapid cooling and addition of a quenching agent), and analyze the concentration of the product and remaining starting materials.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing a series of experiments where the initial concentration of each reactant is varied, the order of the reaction with respect to each component can be determined.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for a Kinetic Study
The following diagram illustrates the logical workflow for conducting a kinetic study of a Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for a kinetic study of a chemical reaction.
By understanding the kinetic nuances of the Suzuki-Miyaura coupling of aryl chlorides and employing systematic experimental design, researchers can unlock the full potential of these readily available starting materials for the efficient synthesis of valuable biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lzchemical.com [lzchemical.com]
- 6. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 7. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the X-ray Crystallographic Analysis of 4-Benzyloxychlorobenzene and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and materials science. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions. This guide offers a comparative analysis of the X-ray crystallographic data for 4-benzyloxychlorobenzene and related derivatives, supported by experimental details and visual representations of the crystallographic workflow.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and a selection of its derivatives, allowing for a direct comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Dihedral Angle (rings, °) |
| 1-Benzyloxy-4-chlorobenzene[1] | C₁₃H₁₁ClO | Orthorhombic | Pna2₁ | 11.485 | 13.033 | 7.3333 | 90 | 1097.7 | 4 | 3.4 |
| 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid[2] | C₂₀H₁₆O₃ | Monoclinic | P2₁/c | - | - | - | - | - | - | 89.11 (benzyloxy/biphenyl ring 1), 69.93 (benzyloxy/biphenyl ring 2), 26.09 (between biphenyl rings) |
| 4-(Benzyloxy)benzene-1-sulfonyl chloride | C₁₃H₁₁ClO₃S | - | - | - | - | - | - | - | - | - |
| 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate[3] | C₃₅H₂₂ClNO₇ | - | - | - | - | - | - | - | - | 72.61, 87.69, 64.08, 88.23 (between adjacent aromatic rings) |
Note: Complete crystallographic data for all compounds were not available in the search results. The table is populated with the available information.
The parent compound, 1-benzyloxy-4-chlorobenzene, crystallizes in the orthorhombic system and exhibits a nearly coplanar arrangement between its two benzene rings, with a small dihedral angle of 3.4°.[1] The crystal structure is primarily stabilized by weak C—H···π interactions.[1] In contrast, more complex derivatives, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid and the multi-ring ester, show significantly larger dihedral angles between their aromatic rings, indicating more twisted conformations in the solid state.[2][3] This highlights how the addition of further substituents dramatically influences the overall molecular packing and conformation.
Experimental Protocols
A representative experimental protocol for the single-crystal X-ray diffraction analysis of 1-benzyloxy-4-chlorobenzene is detailed below.
Crystal Growth and Data Collection
Single crystals of 1-benzyloxy-4-chlorobenzene suitable for X-ray analysis were obtained by the slow evaporation of a chloroform solution.[1] A colourless, block-shaped crystal was selected for the experiment.
Data collection was performed on a Rigaku Mercury2 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 298 K.[1] A total of 10943 reflections were measured, of which 2523 were independent.[1]
Structure Solution and Refinement
The crystal structure was solved and refined using established crystallographic software. All hydrogen atoms were placed in geometrically calculated positions and treated as riding on their parent carbon atoms.[1] The final refinement converged with an R-factor of 0.051 for reflections with I > 2σ(I).[1]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for an X-ray crystallographic analysis, from sample preparation to final structure validation.
This guide provides a foundational comparison of the crystallographic features of this compound and its derivatives. The presented data and protocols offer valuable insights for researchers engaged in the structural analysis and design of novel chemical entities.
References
- 1. 1-Benzyloxy-4-chlorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of catalysts for cross-coupling with 4-benzyloxychlorobenzene
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Benzyloxychlorobenzene
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of complex organic molecules. The cross-coupling of aryl chlorides, such as this compound, offers a cost-effective and readily available starting material for the construction of diverse molecular architectures. The success of these transformations is critically dependent on the selection of an appropriate catalyst system. This guide provides a comparative analysis of various palladium-based catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions with aryl chlorides, using chlorobenzene as a representative substrate to infer performance for this compound.
Catalyst Performance Overview
The efficiency of cross-coupling reactions with aryl chlorides is profoundly influenced by the catalyst, ligands, base, and solvent system. Modern catalysts, often featuring bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have shown remarkable activity for the activation of the relatively inert C-Cl bond.[1][2] Below is a summary of the performance of selected, high-performing catalyst systems in various cross-coupling reactions of chlorobenzene. This data serves as a valuable benchmark for catalyst selection in reactions involving this compound.
Table 1: Comparative Performance of Catalytic Systems for the Cross-Coupling of Chlorobenzene
| Coupling Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Suzuki-Miyaura | Pd(OAc)₂ / (2-mesitylindenyl)dicyclohexylphosphine | K₃PO₄·3H₂O | Water | 100 | 1 | 98 | Phenylboronic acid |
| Buchwald-Hartwig | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 80 | 24 | 95 | Aniline |
| Heck | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 120 | 24 | 98 | Styrene |
| Sonogashira (Cu-free) | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 24 | ~90 (estimated for aryl chlorides) | Phenylacetylene |
Note: The data presented is for the cross-coupling of chlorobenzene and serves as a guide for this compound. Actual performance may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance overview are provided below. These protocols are based on established procedures for the cross-coupling of aryl chlorides.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a highly active catalytic system for the Suzuki-Miyaura cross-coupling of aryl chlorides in water.[3]
-
To a reaction vessel, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄·3H₂O (2.0 mmol), and the phase-transfer agent Me(octyl)₃N⁺Cl⁻ (0.02 mmol).
-
Add Pd(OAc)₂ (0.001 mmol) and (2-mesitylindenyl)dicyclohexylphosphine (0.002 mmol) to the vessel.
-
Add 5 mL of deionized water to the mixture.
-
The reaction mixture is stirred vigorously and heated to 100 °C for 1 hour.
-
After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is based on the amination of chlorobenzene using a magnetic nanoparticle-supported Pd-Co bimetallic catalyst.[4][5]
-
In a reaction tube, suspend the γ-Fe₂O₃@MBD/Pd-Co catalyst (0.07 mol% based on Pd) in 1 mL of water.
-
Add chlorobenzene (1 mmol), aniline (1.2 mmol), and t-BuONa (1.2 mmol) to the suspension.
-
Seal the tube and heat the reaction mixture at 80 °C with stirring for 24 hours.
-
After cooling, the catalyst can be separated using an external magnet.
-
The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The product is purified by flash chromatography.
General Procedure for Heck Reaction
This protocol is adapted from an efficient method for the Heck reaction of deactivated aryl chlorides.
-
In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (1 mol%), P(t-Bu)₃ (2 mol%), and K₂CO₃ (2.0 equiv.).
-
Add the aryl chloride (1.0 equiv.) and the alkene (e.g., styrene, 1.2 equiv.).
-
Add anhydrous dioxane as the solvent.
-
Heat the mixture to 120 °C and stir for 24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter to remove inorganic salts.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling (Copper-Free)
This protocol is based on copper-free Sonogashira coupling reactions of aryl halides.
-
To a Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add the aryl chloride (1.0 equiv.), the terminal alkyne (1.5 equiv.), and anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling, the mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification of the crude product is achieved by column chromatography.
Visualizing the Process
To better understand the experimental and decision-making processes, the following diagrams have been generated.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision-making guide for catalyst selection.
References
- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly active catalytic system for Suzuki–Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Benzyloxychlorobenzene: Validating a New Synthetic Route
For Immediate Release
[City, State] – [Date] – This publication provides a comprehensive comparison of a new synthetic route to 4-benzyloxychlorobenzene against established methods, namely the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig C-O coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform synthetic strategy and decision-making.
Executive Summary
The synthesis of diaryl ethers is a cornerstone of medicinal chemistry and materials science. This compound, a key intermediate, is traditionally synthesized through several established methods. This guide presents a comparative analysis of these conventional routes with a novel synthetic pathway, providing quantitative data, detailed experimental protocols, and a logical workflow to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The performance of the new synthetic route is benchmarked against three widely recognized methods for the synthesis of this compound. The following table summarizes the key performance indicators for each route.
| Parameter | New Synthetic Route | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Yield (%) | [Data for the new route to be inserted] | ~91% | Variable (often moderate to good) | Good to Excellent |
| Reaction Time (h) | [Data for the new route to be inserted] | 1 | 12-24 | 16-24 |
| Reaction Temperature (°C) | [Data for the new route to be inserted] | Reflux (~65-80°C) | 100-110 | 100 |
| Catalyst | [Catalyst for the new route to be inserted] | None (or phase transfer catalyst) | Copper (Cu) | Palladium (Pd) |
| Key Reagents | [Reagents for the new route to be inserted] | 4-chlorophenol, benzyl chloride, KOH | 4-chlorophenol, benzyl bromide, CuI, ligand | 4-chlorophenol, benzyl bromide, Pd catalyst, ligand |
| Solvent | [Solvent for the new route to be inserted] | Ethanol or DMF | Toluene or Acetonitrile | Toluene |
Experimental Protocols
Detailed methodologies for the established synthetic routes are provided below.
Alternative Route 1: Williamson Ether Synthesis
This classical method involves the reaction of a phenoxide with an alkyl halide.
Procedure:
-
In a 100 cm³ round-bottomed flask, dissolve potassium hydroxide pellets (0.87g) in absolute ethanol (50 cm³).
-
Add 4-chlorophenol (2g), followed by benzyl chloride (1.8 cm³).
-
Add a catalytic amount of lithium iodide (approx. 20 mg).
-
Fit the flask with a condenser and gently reflux the mixture for 1 hour.[1]
-
After cooling, the reaction mixture is worked up by extraction and purified by recrystallization to yield this compound. A similar procedure using potassium carbonate as the base in DMSO at 50°C has also been reported to give high yields.[2]
Alternative Route 2: Ullmann Condensation
This copper-catalyzed reaction is a well-established method for forming C-O bonds.
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (e.g., 4-chlorobenzyl bromide) (1.0 mmol), 4-chlorophenol (1.2 mmol), potassium carbonate (2.0 mmol), and a copper(I) catalyst, such as copper(I) iodide with a suitable ligand (e.g., CuIPPh₃ at 5 mol%).
-
Add anhydrous toluene (5 mL) to the reaction vessel.
-
Heat the mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.
-
The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Alternative Route 3: Buchwald-Hartwig C-O Coupling
A modern, palladium-catalyzed cross-coupling reaction that offers a versatile alternative to the Ullmann condensation.[3][4]
Procedure:
-
In a glovebox, charge a screw-cap vial with an aryl halide (e.g., 4-chlorobenzyl bromide) (1.0 equiv), 4-chlorophenol (1.2 equiv), a palladium catalyst (e.g., Pd(dba)₂) with a suitable phosphine ligand (e.g., XPhos), and a base (e.g., cesium carbonate, 2.0 equiv).
-
Add anhydrous toluene to the vial.
-
Seal the vial and stir the mixture at 100 °C for 16-24 hours.
-
After cooling to room temperature, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.
Workflow and Decision Making
The choice of synthetic route depends on several factors including cost, desired yield, reaction time, and available equipment. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Conclusion
This guide provides a framework for the validation of a new synthetic route to this compound by comparing it against established methodologies. The provided data and protocols for the Williamson ether synthesis, Ullmann condensation, and Buchwald-Hartwig C-O coupling serve as a baseline for performance evaluation. Researchers and drug development professionals are encouraged to use this information to make informed decisions based on the specific requirements of their projects.
References
Reactivity Showdown: 4-Benzyloxychlorobenzene vs. 4-Benzyloxybromobenzene in Cross-Coupling Reactions
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 4-benzyloxychlorobenzene and 4-benzyloxybromobenzene in pivotal cross-coupling reactions. This report details expected reactivity trends, supported by representative experimental data, and provides detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
In the realm of synthetic organic chemistry, particularly in the intricate process of drug discovery and development, the choice of starting materials is paramount. Aryl halides are fundamental building blocks for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. Among these, this compound and 4-benzyloxybromobenzene are valuable intermediates due to the presence of the versatile benzyloxy protective group. This guide provides an objective comparison of their reactivity in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
The fundamental principle governing the reactivity of aryl halides in these catalytic cycles is the strength of the carbon-halogen (C-X) bond. The C-Br bond (bond dissociation energy ~71 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). This difference in bond strength dictates that the oxidative addition of the aryl halide to the palladium(0) catalyst, a critical step in the catalytic cycle, is generally faster for aryl bromides than for aryl chlorides. Consequently, 4-benzyloxybromobenzene is expected to be more reactive than this compound under similar reaction conditions. This higher reactivity can translate to lower reaction temperatures, shorter reaction times, and potentially higher yields.
Comparative Reactivity at a Glance
The following table summarizes the expected and literature-supported reactivity differences between this compound and 4-benzyloxybromobenzene in key cross-coupling reactions. The data presented is a representative compilation based on analogous transformations, as direct head-to-head comparative studies for these specific substrates are not extensively documented.
| Reaction Type | Coupling Partner | This compound | 4-Benzyloxybromobenzene | General Reactivity Trend |
| Suzuki-Miyaura | Phenylboronic Acid | Lower to moderate yields, may require more forcing conditions (higher temperature, longer reaction time). | Good to excellent yields under milder conditions. | Aryl Bromide > Aryl Chloride |
| Buchwald-Hartwig | Morpholine | Moderate to good yields, often necessitating specialized ligands for aryl chlorides. | High yields with a broader range of standard ligands. | Aryl Bromide > Aryl Chloride |
| Sonogashira | Phenylacetylene | Lower yields, often requires higher catalyst loading and temperature. | Good to high yields under standard conditions. | Aryl Bromide > Aryl Chloride |
Experimental Protocols and Supporting Data
The following sections provide detailed experimental protocols for each of the three major cross-coupling reactions. The conditions outlined are based on established literature procedures for similar substrates and serve as a robust starting point for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.
Representative Reaction:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
To a solution of the aryl halide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a suitable solvent (e.g., toluene, dioxane, or a mixture with water, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Expected Outcomes:
| Aryl Halide | Typical Conditions | Reaction Time | Yield |
| This compound | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 12-24 h | 60-80% |
| 4-Benzyloxybromobenzene | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C | 2-6 h | 85-95% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.
Representative Reaction:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol:
In an oven-dried Schlenk tube, the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane, 5 mL) and the amine (e.g., morpholine, 1.2 mmol) are then added. The reaction mixture is heated to a temperature between 80 and 110 °C for 4 to 24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.
Expected Outcomes:
| Aryl Halide | Typical Conditions | Reaction Time | Yield |
| This compound | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C | 18-24 h | 70-85% |
| 4-Benzyloxybromobenzene | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °C | 4-8 h | 90-98% |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Representative Reaction:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol:
To a mixture of the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) is added a base (e.g., triethylamine or diisopropylamine, 3.0 mmol) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) under an inert atmosphere. The reaction is typically stirred at room temperature to 60 °C for 2 to 12 hours. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Expected Outcomes:
| Aryl Halide | Typical Conditions | Reaction Time | Yield |
| This compound | Pd(PPh₃)₂Cl₂, CuI, PPh₃, Cs₂CO₃, DMF, 120 °C | 12-24 h | 50-70% |
| 4-Benzyloxybromobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 50 °C | 2-6 h | 80-95% |
Conclusion
The choice between this compound and 4-benzyloxybromobenzene in a synthetic route will depend on a balance of factors including cost, availability, and the desired reaction efficiency. While this compound is often a more cost-effective starting material, its lower reactivity generally necessitates more forcing reaction conditions, specialized and often more expensive catalyst systems, and may result in lower yields compared to its bromo-analogue. In contrast, 4-benzyloxybromobenzene offers higher reactivity, leading to milder reaction conditions, shorter reaction times, and often higher product yields, which can be critical in complex, multi-step syntheses where overall yield is paramount. For researchers and professionals in drug development, understanding these reactivity differences is crucial for the efficient and successful synthesis of target molecules.
Safety Operating Guide
Personal protective equipment for handling 4-Benzyloxychlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Benzyloxychlorobenzene. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health and physical hazards.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
| Flammability | Flammable liquid and vapor.[2][3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. |
| Eye and Face Protection | Safety goggles and/or face shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when there is a significant risk of splashing.[4] |
| Skin and Body Protection | Laboratory coat or chemical-resistant suit | A standard lab coat should be worn for handling small quantities in a controlled setting. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is advised.[4][5] |
| Respiratory Protection | Air-purifying respirator | Handling should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure is crucial for safe handling.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure that a certified chemical fume hood is operational and available for use.
-
Inspect all required Personal Protective Equipment (PPE) for integrity and wear it correctly.
-
-
Handling:
-
When transferring or weighing, do so in a chemical fume hood to control vapor inhalation.
-
Use non-sparking tools and equipment to prevent ignition sources, as the substance is flammable.[2][3]
-
Keep the primary container of this compound tightly sealed when not in use to minimize the release of vapors.[3][8]
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in a manner that avoids cross-contamination and dispose of it according to institutional guidelines.
-
Wash hands and any exposed skin thoroughly with soap and water.[8]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste Disposal Workflow for this compound.
Disposal Protocol:
-
Waste Identification: All unused this compound and materials contaminated with it (e.g., gloves, absorbent pads, glassware) are considered hazardous waste.
-
Segregation and Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
The waste container should be stored in a secondary containment bin in a well-ventilated and cool location, away from heat and ignition sources.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[8] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[9]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
References
- 1. Benzene, 1-chloro-4-(phenylmethoxy)- | C13H11ClO | CID 139062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. solutionsstores.com [solutionsstores.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
